An In-Depth Technical Guide to 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS 86255-43-8)
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, a valuable synthetic intermediate. Drawing from established chemical...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, a valuable synthetic intermediate. Drawing from established chemical principles and available data, this document details its chemical properties, a robust synthesis protocol, and its potential applications in the broader field of organic synthesis and medicinal chemistry.
Core Chemical Identity and Properties
1,3-Dimethoxy-5-(2-nitrovinyl)benzene, also known as 3,5-dimethoxy-β-nitrostyrene, is a crystalline solid at room temperature.[1] Its molecular structure features a benzene ring substituted with two methoxy groups at positions 1 and 3, and a 2-nitrovinyl group at position 5. This arrangement of electron-donating methoxy groups and an electron-withdrawing nitrovinyl group dictates its reactivity and potential as a precursor in various chemical transformations.
The primary and most efficient route to 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is through a Henry-Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of an aldehyde, in this case, 3,5-dimethoxybenzaldehyde, with a nitroalkane, nitromethane.[5][6] The reaction proceeds via the formation of a β-nitro alcohol intermediate, which readily dehydrates under the reaction conditions to yield the conjugated nitrostyrene product.
Caption: Potential synthetic transformations of the title compound.
Reduction of the Nitro Group
The nitro group can be reduced to an amine, providing a pathway to synthesize phenethylamine derivatives. These structures are scaffolds for a wide range of biologically active compounds. [7]Various reducing agents can be employed, offering selectivity and control over the reaction outcome.
Michael Addition
The electron-withdrawing nature of the nitro group makes the β-carbon of the vinyl group electrophilic and susceptible to Michael addition by a wide range of nucleophiles. This allows for the introduction of various functional groups and the extension of the carbon skeleton.
Precursor to Bioactive Molecules
While specific examples of drugs derived directly from 1,3-Dimethoxy-5-(2-nitrovinyl)benzene are not prominent in the literature, the structural motifs it contains are present in numerous bioactive compounds. The dimethoxybenzene moiety is a common feature in natural products and synthetic molecules with a range of pharmacological activities, including anticancer and anti-inflammatory properties. [8]The ability to transform the nitrovinyl group into other functionalities makes this compound a versatile starting material for the synthesis of libraries of compounds for drug discovery.
Safety and Handling
As with all nitro compounds, 1,3-Dimethoxy-5-(2-nitrovinyl)benzene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Specific hazard information for this compound is not extensively documented, but based on analogous structures, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.
[9]
Conclusion
1,3-Dimethoxy-5-(2-nitrovinyl)benzene is a valuable and versatile synthetic intermediate. Its straightforward synthesis via the Henry-Knoevenagel condensation makes it readily accessible. The reactivity of the nitrovinyl group opens up numerous possibilities for further chemical transformations, making it a useful building block in the synthesis of more complex molecules with potential biological activity. Further research into the specific reactions and applications of this compound is warranted and could lead to the development of novel therapeutic agents and materials.
References
[4]PrepChem.com. Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene. Available from: [Link]
1-1,3-Dimethoxy-5-(2-nitrovinyl)benzene | 86255-43-8. Available from: [Link]
[2]AccelaChem. 86255-43-8,1,3-Dimethoxy-5-(2-Nitrovinyl)Benzene. Available from: [Link]
3-1,3-Dimethoxy-5-(2-nitrovinyl)benzene | 86255-43-8. Available from: [Link]
[5]Organic Chemistry Portal. Henry Reaction. Available from: [Link]
[7]Lu, H., Geng, Z., Li, J., Zou, D., Wu, Y., & Wu, Y. (2016). Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Organic Letters, 18(11), 2774–2776. Available from: [Link]
[6]Organic Chemistry Portal. Henry Reaction. Available from: [Link]
Technical Whitepaper: Physicochemical Profiling and Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Executive Summary 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, widely known in the literature as 3,5-dimethoxy-β-nitrostyrene, is a highly versatile conjugated nitroalkene. Serving as a critical intermediate in organic synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,3-Dimethoxy-5-(2-nitrovinyl)benzene, widely known in the literature as 3,5-dimethoxy-β-nitrostyrene, is a highly versatile conjugated nitroalkene. Serving as a critical intermediate in organic synthesis and drug development, its polarized double bond makes it an exceptional Michael acceptor and a robust dienophile in cycloaddition reactions. This technical guide provides an in-depth analysis of its molecular weight, physicochemical properties, and the mechanistic causality behind its standardized synthesis.
The structural framework of 1,3-dimethoxy-5-(2-nitrovinyl)benzene consists of a benzene ring substituted with two electron-donating methoxy groups (-OCH₃) at the 1 and 3 positions, and an electron-withdrawing 2-nitrovinyl group (-CH=CH-NO₂) at the 5 position. This push-pull electronic configuration significantly influences its reactivity and stability.
Quantitative data regarding its molecular profile is summarized below:
Table 1: Physicochemical and molecular weight data for 1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
Mechanistic Causality: The Henry (Nitroaldol) Condensation
The primary route for synthesizing 1,3-dimethoxy-5-(2-nitrovinyl)benzene is the Henry reaction, a nitroaldol condensation between 3,5-dimethoxybenzaldehyde and nitromethane[3].
Causality of Reagent Selection:
While base catalysis (e.g., aqueous NaOH) can be utilized[4], it often stalls at the intermediate β-nitroalcohol stage, necessitating a secondary dehydration step with strong acids (like HCl). To engineer a more efficient, one-pot self-validating system, ammonium acetate dissolved in glacial acetic acid is the preferred catalytic environment[3].
Bifunctional Activation: The acetate ion acts as a mild base to deprotonate nitromethane, forming the nucleophilic nitronate anion. Simultaneously, the ammonium ion activates the aldehyde via a transient iminium intermediate, which is highly electrophilic and accelerates the nucleophilic attack.
In Situ Dehydration: The acidic environment provided by the glacial acetic acid solvent facilitates the immediate E1cB elimination of water from the transient β-nitroalcohol. This drives the thermodynamic equilibrium entirely toward the highly conjugated, stable β-nitrostyrene.
Mechanistic pathway of the Henry reaction yielding 1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
This protocol is designed as a self-validating workflow. The successful progression of the reaction is visually confirmed by distinct phase and color changes, ensuring procedural trustworthiness without requiring immediate spectroscopic analysis.
Reagents & Materials:
(20.0 g, ~0.12 mol)
Nitromethane (20.0 mL, ~0.37 mol, excess)
Ammonium Acetate (8.0 g, ~0.10 mol)
Glacial Acetic Acid (80.0 mL)
Step-by-Step Methodology:
Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 3,5-dimethoxybenzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid[3].
Thermal Activation: Heat the mixture to a gentle reflux (approx. 100–105 °C) under continuous stirring for 1.5 to 2 hours.
Self-Validation Checkpoint: The solution will transition from pale yellow to a deep, dark orange/red, indicating the formation of the extended π-conjugated system of the nitrostyrene.
Quenching & Precipitation: Remove the flask from heat and allow it to cool slightly. Pour the hot reaction mixture slowly into 400 mL of vigorously stirred crushed ice and water.
Self-Validation Checkpoint: A heavy yellow solid will immediately precipitate[3]. The hydrophobic nature of the β-nitrostyrene forces it out of the aqueous phase.
Isolation: Isolate the crude yellow solid via vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold distilled water to remove residual acetic acid and unreacted nitromethane.
Purification: Recrystallize the crude product from boiling methanol or ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization yield. Filter and dry under high vacuum to yield pure 1,3-dimethoxy-5-(2-nitrovinyl)benzene.
Downstream Applications & Reactivity
In drug development and complex organic synthesis, 1,3-dimethoxy-5-(2-nitrovinyl)benzene acts as a highly reactive electrophilic hub. The strong electron-withdrawing nature of the nitro group polarizes the alkene, making the β-carbon highly susceptible to attack.
Reduction to Phenethylamines: The nitroalkene can be cleanly reduced using strong hydride donors (e.g., Lithium Aluminum Hydride, LiAlH₄) to yield 3,5-dimethoxyphenethylamine, a structural motif common in various neuromodulators and pharmaceutical agents.
Michael Additions: It serves as an excellent Michael acceptor. Carbon or heteroatom nucleophiles readily attack the β-position, generating complex substituted nitroalkanes.
Heterocycle Synthesis: It functions as a dienophile in Diels-Alder reactions or as a precursor in the Sundberg indole synthesis, where treatment with an aryl azide followed by cyclization yields functionalized indoles[5].
Downstream synthetic applications of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
References
Title: C10H11NO4 - Explore - PubChemLite
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: Synthesis of Step A: 1-(2-Nitroethenyl)-3,5-dimethoxybenzene
Source: PrepChem
URL: [Link]
Title: Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene
Source: PrepChem
URL: [Link]
1,3-Dimethoxy-5-(2-nitrovinyl)benzene: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary 1,3-Dimethoxy-5-(2-nitrovinyl)benzene , widely known in synthetic literature as 3,5-dimethoxy- -nitrostyrene , is a highly versatile, electron-rich conjugated nitroalkene. Due to the highly polarized do...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,3-Dimethoxy-5-(2-nitrovinyl)benzene , widely known in synthetic literature as 3,5-dimethoxy-
-nitrostyrene , is a highly versatile, electron-rich conjugated nitroalkene. Due to the highly polarized double bond acting as a potent Michael acceptor and dienophile, this compound is a critical intermediate in organic synthesis and medicinal chemistry. This whitepaper provides a rigorous, self-validating framework for the physicochemical characterization, mechanistic synthesis, and downstream application of this molecule in drug development pipelines.
Chemical Identity & Physicochemical Properties
Accurate characterization is the foundation of reproducible chemistry. The following table summarizes the core quantitative data and identifiers for 1,3-dimethoxy-5-(2-nitrovinyl)benzene, as standardized by commercial suppliers like.
Mechanistic Chemistry: The Henry (Nitroaldol) Condensation
The standard synthetic route to 1,3-dimethoxy-5-(2-nitrovinyl)benzene is the Henry reaction (nitroaldol condensation) between 3,5-dimethoxybenzaldehyde and nitromethane. The reaction relies on the generation of a resonance-stabilized nitronate anion, which acts as a nucleophile against the electrophilic carbonyl carbon of the benzaldehyde.
The subsequent dehydration of the
-nitroalcohol intermediate is thermodynamically driven by the formation of a highly conjugated -system extending from the dimethoxy-substituted aromatic ring through the vinyl group to the nitro moiety.
Mechanistic pathway of the Henry reaction yielding 3,5-dimethoxy-beta-nitrostyrene.
Standardized Synthesis Protocols
To ensure scientific integrity and reproducibility, two validated protocols are detailed below. The choice of protocol depends on the scale and the desired kinetic vs. thermodynamic control.
Causality: Ammonium acetate serves as a bifunctional catalyst. The acetate ion deprotonates nitromethane, while the ammonium ion protonates the resulting alkoxide. Acetic acid provides a protic environment that facilitates the final dehydration step.
Reflux: Heat the mixture to reflux for 1.5 hours.
Causality: Elevated temperature provides the activation energy required for the endothermic dehydration of the
-nitroalcohol intermediate into the conjugated nitrostyrene.
Quenching: Pour the hot reaction mixture into crushed ice water.
Causality: Rapid quenching forces the immediate precipitation of the hydrophobic nitrostyrene product while keeping water-soluble ammonium salts and acetic acid in solution.
Isolation: Filter the yellow solid and dry under high vacuum to yield ~22.3 g of the title compound.
This method avoids high temperatures, reducing the risk of polymerization, as adapted from 2[2].
Solvation: Dissolve 34.5 g (0.208 mol) 3,5-dimethoxybenzaldehyde and 12.68 g (0.208 mol) nitromethane in 40 mL methanol.
Thermal Control: Cool the solution to 0 °C under a nitrogen atmosphere.
Causality: Nitrogen prevents oxidative degradation. Cooling to 0 °C suppresses unwanted side reactions such as the Cannizzaro reaction.
Base Addition: Dropwise add a cold solution of 8.43 g (0.211 mol) NaOH in 30 mL water, maintaining 0 °C for 15 minutes.
Causality: The strong base rapidly generates the nitronate anion. Dropwise addition prevents localized exothermic spikes.
Acidic Dehydration: Dilute with ice-water and slowly add the mixture to a solution of 40 mL concentrated HCl in 60 mL water.
Causality: Acidification neutralizes the sodium salt of the nitro compound and drives the spontaneous dehydration to the nitroalkene.
Purification: Collect the precipitate (approx. 44 g crude) by filtration and recrystallize from methanol to yield 28.6 g of pure product (M.P. 132–134 °C).
Downstream Applications in Drug Development
1,3-Dimethoxy-5-(2-nitrovinyl)benzene is not an end-product but a highly reactive scaffold. Its primary applications in pharmaceutical development include:
Reduction to Phenethylamines: The nitroalkene can be reduced using strong reducing agents (e.g.,
in diethyl ether) to yield 3,5-dimethoxyphenethylamine derivatives. These act as critical pharmacophores in CNS-active compounds, as explored in various 3[3].
Heterocycle Synthesis: The polarized double bond makes it an excellent dienophile in cycloadditions. Furthermore, it can be subjected to the Sundberg indole synthesis to form complex indole-based alkaloids, a common motif in oncology and neurology drug discovery, as detailed in 4[4].
Author: BenchChem Technical Support Team. Date: March 2026
[label="2. Isolation &
Caption: Spin-spin coupling networks in 1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
To ensure the integrity of the spectral data, the sample must be synthesized and prepared using a self-validating protocol. The NMR spectrum does not just identify the molecule; it validates the stereochemistry and confirms the absence of unreacted aldehyde (CHO peak at ~9.9 ppm) or residual nitromethane (~4.3 ppm).
Step-by-Step Protocol
Phase 1: Synthesis & Isolation
Condensation: Combine 10.0 mmol of 3,5-dimethoxybenzaldehyde and 12.0 mmol of nitromethane in 15 mL of glacial acetic acid. Add 2.0 mmol of ammonium acetate as the catalyst.
Reflux: Heat the mixture to reflux (approx. 110 °C) for 4–6 hours under an inert argon atmosphere. Causality: Elevated temperatures are required to drive the dehydration step of the Henry reaction, pushing the equilibrium toward the thermodynamically stable (E)-alkene.
Precipitation: Pour the hot mixture into 50 mL of ice-cold distilled water. Stir vigorously until a yellow precipitate forms.
Recrystallization: Filter the crude solid and recrystallize from hot isopropanol. Causality: Isopropanol selectively dissolves the unreacted aldehyde while allowing the highly crystalline nitrostyrene to precipitate upon cooling, ensuring >99% purity.
Phase 2: NMR Acquisition
5. Sample Preparation: Dissolve exactly 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃). Causality: This concentration ensures an optimal signal-to-noise ratio (SNR) for 1D proton acquisition within a short timeframe, preventing line broadening associated with overly concentrated or viscous solutions.
6. Internal Standard: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS serves as the internal standard (δ = 0.00 ppm) to ensure absolute chemical shift accuracy, which is critical when distinguishing subtle meta-coupling shifts.
7. Instrument Parameters: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer at 298 K. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans. Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) of the aromatic and vinylic protons, guaranteeing accurate integration ratios (6:1:2:1:1).
Caption: End-to-end workflow from synthesis to NMR spectral validation.
References
Direct Functionalization of 1‑Methyl‑2‑quinolones and Nitroalkenes
Source: Kochi University of Technology
URL
Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate
Source: Frontiers in Chemistry
URL
One-Pot Synthesis of 3-Substiuted Indoles from 2-(2-Nitro-1-phenylethyl)
Executive Summary 1,3-Dimethoxy-5-(2-nitrovinyl)benzene—frequently referred to in literature as 3,5-dimethoxy-β-nitrostyrene—is a highly functionalized nitroalkene. Recognized as a "privileged scaffold" in medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,3-Dimethoxy-5-(2-nitrovinyl)benzene—frequently referred to in literature as 3,5-dimethoxy-β-nitrostyrene—is a highly functionalized nitroalkene. Recognized as a "privileged scaffold" in medicinal chemistry, this molecule serves as a critical intermediate in the synthesis of complex phenethylamines and exhibits intrinsic anti-inflammatory and antibacterial properties [1] [2]. For synthetic chemists and drug development professionals, confirming the structural integrity and isomeric purity of this intermediate is paramount. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, non-destructive fingerprint of its carbon framework. This whitepaper details the electronic causality behind its ¹³C NMR chemical shifts and provides a self-validating experimental protocol for accurate spectral acquisition.
Molecular Architecture and Electronic Environment
To accurately interpret the ¹³C NMR spectrum of 1,3-dimethoxy-5-(2-nitrovinyl)benzene, one must first deconstruct its electronic architecture. The molecule consists of a central benzene ring substituted with two electron-donating methoxy groups at the 1 and 3 positions, and a strongly electron-withdrawing 2-nitrovinyl group at the 5 position.
This configuration creates a pronounced "push-pull" electronic conduit . The methoxy groups donate electron density into the aromatic ring via the mesomeric (+M) effect. Conversely, the nitro group withdraws electron density via both inductive (-I) and mesomeric (-M) effects, severely polarizing the vinylic double bond [1]. This uneven distribution of electron density directly dictates the shielding and deshielding of specific carbon nuclei, governing their resonance frequencies in the NMR spectrum.
Figure 1: Electronic push-pull mechanism in 1,3-dimethoxy-5-(2-nitrovinyl)benzene.
Quantitative ¹³C NMR Chemical Shift Analysis
The table below summarizes the empirical ¹³C NMR chemical shifts (acquired in CDCl₃ at 100 MHz) for 1,3-dimethoxy-5-(2-nitrovinyl)benzene, cross-referenced with DEPT-135 multiplicities [3].
Carbon Position
Chemical Shift (δ, ppm)
Multiplicity (DEPT-135)
Structural Assignment
C1, C3
161.2
C (Quaternary)
Aromatic carbons attached to methoxy groups.
C_alpha
139.1
CH
Vinylic carbon adjacent to the aromatic ring.
C_beta
137.4
CH
Vinylic carbon attached to the nitro group.
C5
131.8
C (Quaternary)
Aromatic ipso carbon attached to the nitrovinyl moiety.
C4, C6
106.8
CH
Aromatic carbons ortho/para to methoxy groups.
C2
102.5
CH
Aromatic carbon situated between two methoxy groups.
-OCH₃ (x2)
55.6
CH₃
Methoxy methyl carbons.
Mechanistic Rationale for Spectral Assignments
As an application scientist, it is not enough to simply match peaks to a table; one must understand the causality behind the data. The chemical shifts of 1,3-dimethoxy-5-(2-nitrovinyl)benzene follow a strict logical framework based on magnetic shielding:
The Methoxy-Bearing Carbons (C1, C3 at 161.2 ppm): These quaternary carbons are heavily deshielded. The highly electronegative oxygen atoms pull electron density away through the sigma bond (-I effect), exposing the carbon nuclei to the external magnetic field (B₀) and pushing their resonance far downfield.
The Vinylic System (C_alpha at 139.1 ppm, C_beta at 137.4 ppm): In the conjugated system (Ar-CH=CH-NO₂), the powerful -M effect of the nitro group polarizes the double bond. Resonance structures place a partial positive charge directly on the alpha carbon (Ar-CH⁺-CH=N(O)O⁻). This severe depletion of electron density deshields C_alpha, pushing it to ~139.1 ppm. The beta carbon , while not bearing the formal positive charge in the primary resonance contributor, is directly attached to the highly electronegative nitrogen atom, suffering from intense inductive (-I) withdrawal, placing it at ~137.4 ppm [1] [3].
The Shielded Aromatic Protons (C2 at 102.5 ppm vs. C4/C6 at 106.8 ppm): Why does C2 appear ~4 ppm further upfield than C4 and C6? C2 is situated exactly between the two methoxy groups (positions 1 and 3). It experiences the ortho +M shielding effect from both methoxy groups simultaneously (a "double ortho" effect), increasing local electron density and shielding the nucleus. C4 and C6 experience an ortho effect from one methoxy group and a para effect from the other, but they are also adjacent to the electron-withdrawing nitrovinyl group at C5, slightly mitigating the shielding.
Self-Validating Experimental Protocol for NMR Acquisition
To ensure absolute trustworthiness in your structural elucidation, the following step-by-step protocol incorporates a self-validating feedback loop using DEPT-135.
Step 1: Sample Preparation
Weigh exactly 30 mg of high-purity 1,3-dimethoxy-5-(2-nitrovinyl)benzene.
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic shimming.
Step 2: Spectrometer Configuration
Insert the sample into a 400 MHz or 600 MHz NMR spectrometer (operating at 100 MHz or 150 MHz for ¹³C, respectively).
Lock onto the deuterium signal of CDCl₃ and perform automated gradient shimming (TopShim) to achieve a sharp solvent lock.
Standard ¹³C CPD (Composite Pulse Decoupling): Set the pulse sequence to zgpg30. Set the number of scans (ns) to 1024 to ensure an adequate signal-to-noise ratio for the quaternary carbons (C1, C3, C5). Use a relaxation delay (d1) of 2.0 seconds.
Validation Checkpoint (DEPT-135): Immediately queue a DEPT-135 experiment. Causality Check: In DEPT-135, CH and CH₃ carbons will phase positively, while quaternary carbons disappear. If the signals at 161.2 ppm and 131.8 ppm remain visible in the DEPT-135 spectrum, your decoupling parameters are miscalibrated, or the sample contains severe impurities.
Step 4: Data Processing
Apply an exponential window function with a line broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio.
Perform manual zero-order and first-order phase correction.
Apply a polynomial baseline correction and reference the central CDCl₃ triplet to exactly 77.16 ppm.
Figure 2: Standardized ¹³C NMR acquisition and structural validation workflow.
References
American Journal of Physiology. "β-Nitrostyrene derivatives attenuate LPS-mediated acute lung injury via the inhibition of neutrophil-platelet interactions and NET release." Am J Physiol Cell Physiol. URL:[Link]
Tavakol, H., & Goodarzi, M. "A synthesis, characterization and catalytic application of CNT aerogels for conversion of β-nitrostyrenes to arylhydrazones." OICC Press. URL:[Link]
Exploratory
Mass Spectrometric Profiling of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene: An In-Depth Technical Guide
Executive Summary 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS 56723-84-3)[1], frequently referred to as 3,5-dimethoxy- -nitrostyrene, is a highly reactive synthetic intermediate widely utilized in organic synthesis and ph...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS 56723-84-3)[1], frequently referred to as 3,5-dimethoxy-
-nitrostyrene, is a highly reactive synthetic intermediate widely utilized in organic synthesis and pharmaceutical drug development. As a direct precursor to 3,5-dimethoxyphenethylamine, its precise structural characterization and trace quantification are critical during synthetic scale-up and purity profiling. This whitepaper provides a comprehensive, mechanistic guide to the mass spectrometric (MS) analysis of this compound, detailing the causality behind its fragmentation patterns and establishing self-validating analytical protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical & Ionization Theory
Understanding the intrinsic chemical properties of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is the foundation of robust MS method development. The molecule possesses a molecular formula of C₁₀H₁₁NO₄, yielding a monoisotopic exact mass of 209.0688 Da and a standard molecular weight of 209.20 g/mol [2].
The compound features a highly conjugated "push-pull" electronic system: the electron-donating methoxy groups on the aromatic ring push electron density into the
-system, while the strongly electron-withdrawing nitrovinyl moiety pulls it away. This electronic distribution dictates its ionization efficiency and specific fragmentation pathways under both hard (Electron Ionization, EI) and soft (Electrospray Ionization, ESI) ionization conditions.
Fragmentation Dynamics & Mechanistic Causality
Electron Ionization (EI-MS) Dynamics
Under standard 70 eV EI conditions, the fragmentation of
-nitrostyrenes is heavily influenced by the lability of the nitro group and the specific substitution pattern of the aromatic ring[3]. For the 3,5-dimethoxy isomer, the lack of an ortho-methoxy group relative to the nitrovinyl chain prevents proximity-driven cyclization rearrangements, leading to a highly predictable and linear fragmentation cascade[4]:
Molecular Ion Formation: The radical cation [M]⁺• is observed at m/z 209, stabilized by the extensive conjugation of the styrene system.
Primary Cleavage (Loss of NO₂•): The weakest bond in the molecule is the C-N bond of the nitro group. Homolytic
-cleavage yields an intense fragment at m/z 163 [M - 46]⁺. This is the dominant diagnostic peak for -nitrostyrenes.
Hydrogen Rearrangement (Loss of HNO₂): A competing pathway involves a hydrogen shift (typically from the vinylic
-proton) to the nitro oxygen, followed by the neutral loss of nitrous acid (47 Da), generating a stable benzofuran-like radical cation at m/z 162 [M - 47]⁺•.
Secondary Cleavage (Methoxy Fragmentation): The methoxy groups undergo characteristic homolytic cleavage of a methyl radical (15 Da), forming a stable quinonoid oxonium ion at m/z 194[M - 15]⁺.
Electrospray Ionization (ESI-MS/MS) Behavior
In LC-MS/MS workflows, ESI provides soft ionization, preserving the intact molecule for targeted Multiple Reaction Monitoring (MRM).
Positive Ion Mode (ESI+): The basic oxygen atoms of the methoxy groups readily accept a proton, yielding a strong [M+H]⁺ precursor ion at m/z 210.076. Sodium adducts [M+Na]⁺ at m/z 232.058 are also common depending on the mobile phase buffer.
Negative Ion Mode (ESI-): Uniquely,
-nitrostyrenes exhibit excellent ionization in negative mode. The vinylic proton adjacent to the nitro group is highly acidic due to resonance stabilization of the resulting carbanion into the nitro group. This yields a robust [M-H]⁻ ion at m/z 208.061.
Quantitative Spectral Data
To facilitate rapid reference and method programming, the theoretical and observed m/z values are summarized below.
Table 1: Exact Mass and Common ESI Adducts
Ion Species
Ionization Mode
Theoretical m/z
Analytical Significance
[M+H]⁺
ESI (+)
210.0761
Primary precursor for MRM quantification.
[M+Na]⁺
ESI (+)
232.0580
Diagnostic adduct; avoid for MRM due to poor fragmentation.
[M-H]⁻
ESI (-)
208.0615
Alternative precursor; highly specific to the acidic -proton.
Table 2: Diagnostic EI-MS Fragment Ions (70 eV)
Fragment m/z
Neutral Loss
Structural Assignment
Relative Intensity
209
None
Intact Molecular Ion [M]⁺•
Medium
194
-15 Da (CH₃•)
Loss of methyl from methoxy group
Low-Medium
163
-46 Da (NO₂•)
Cleavage of the nitro group
Base Peak (100%)
162
-47 Da (HNO₂)
Hydrogen rearrangement and loss
High
135
-74 Da (NO₂• + CO)
Aryl cation after methoxy CO loss
Medium
Self-Validating Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific physicochemical constraints to prevent analytical artifacts.
-nitrostyrenes are thermally labile. Excessive injector temperatures will cause degradation of the nitrovinyl moiety into the corresponding benzaldehyde before it reaches the column.
Sample Preparation: Dissolve the analyte in anhydrous ethyl acetate to a concentration of 50 µg/mL. Avoid protic solvents (like methanol) which can cause degradation of the nitroalkene in the heated injector.
Inlet Parameters: Set the split/splitless injector to 220°C maximum. Use a split ratio of 10:1. A deactivated glass liner with a glass wool plug is required to prevent active site adsorption.
Chromatographic Separation: Utilize a non-polar 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
Oven Program: 80°C (hold 1 min)
ramp at 15°C/min to 280°C (hold 5 min).
MS Acquisition: Set the transfer line to 250°C and the EI source to 230°C. Acquire full scan data from m/z 50 to 350.
Validation: Confirm the presence of the m/z 163 base peak. If a large peak at m/z 166 (dimethoxybenzaldehyde) is observed at the same retention time, lower the injector temperature by 10°C to mitigate thermal degradation.
Causality Note: The use of formic acid is critical. It acts as an ion-pairing agent to sharpen the chromatographic peak of the slightly polar nitrostyrene, while simultaneously driving the equilibrium toward the [M+H]⁺ state in the ESI source.
Sample Preparation: Dilute the sample in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid (FA) to a working range of 1–100 ng/mL. Add a deuterated internal standard (e.g., 2C-B-d6) to correct for matrix effects.
Chromatographic Separation: Use a sub-2 µm C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40°C.
Mobile Phase A: Water + 0.1% FA.
Mobile Phase B: Acetonitrile + 0.1% FA.
Gradient: 5% B to 95% B over 4.0 minutes at 0.4 mL/min.
MS/MS Optimization (QqQ): Operate in ESI+ mode. Set capillary voltage to 3.5 kV and desolvation temperature to 400°C.
MRM Transitions:
Quantifier:m/z 210.1
163.1 (Collision Energy: 15 eV).
Qualifier:m/z 210.1
135.1 (Collision Energy: 25 eV).
Validation: The ion ratio between the quantifier and qualifier transitions must remain within
20% of the reference standard across the entire calibration curve.
Mechanistic Visualizations
Figure 1: Primary Electron Ionization (EI) fragmentation pathways of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
Figure 2: Self-validating LC-ESI-MS/MS workflow for the quantification of nitrostyrene derivatives.
References
1.[1] Minglang Chemical, "1,3-dimethoxy-5-(2-nitrovinyl)benzene CAS 56723-84-3 Product List." Minglangchem. Available at:
2.[3] Lin, S.-T., et al. "Mass Spectra of Nitro-Beta,beta-Dihalostyrenes." Rapid Communications in Mass Spectrometry, 2004;18(9):935-8. PubMed. Available at:[Link]
3.[4] NIST Mass Spectrometry Data Center. "3,4-Dimethoxy-β-nitrostyrene - Mass spectrum (electron ionization)." NIST Chemistry WebBook, SRD 69. Available at:[Link]
4.[2] National Center for Biotechnology Information. "2,6-Dimethoxy-beta-nitrostyrene Computed Properties." PubChem Compound Summary for CID 12172296. Available at:[Link]
Stability of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
An In-Depth Technical Guide to the Abstract This technical guide provides a comprehensive analysis of the chemical stability of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, a substituted β-nitrostyrene of significant interest...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the
Abstract
This technical guide provides a comprehensive analysis of the chemical stability of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, a substituted β-nitrostyrene of significant interest in organic synthesis and drug development. Drawing from established principles governing the stability of nitroalkenes and substituted styrenes, this document elucidates the primary degradation pathways, including thermal and photochemical instability, polymerization, and susceptibility to nucleophilic attack. We present field-proven protocols for handling, storage, and conducting forced degradation studies to ensure the compound's integrity throughout its lifecycle in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals who utilize this versatile chemical intermediate.
Introduction: The Chemical Persona of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS 86255-43-8) is a member of the β-nitrostyrene class of compounds.[1] Its structure is characterized by a benzene ring substituted with two electron-donating methoxy groups and an electron-withdrawing nitrovinyl group. This electronic architecture renders the β-carbon of the vinyl group highly electrophilic, making it a potent Michael acceptor and a versatile precursor for the synthesis of various nitrogen-containing compounds, including phenethylamines.[2]
While β-nitrostyrenes are generally considered bench-stable solids, their reactivity makes them susceptible to several degradation pathways.[3][4] Understanding the stability profile of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is therefore critical for its effective use, ensuring reproducibility in synthetic protocols and preventing the formation of impurities that could compromise experimental outcomes or the safety of downstream applications. This guide synthesizes available data on related compounds to provide a robust framework for assessing and managing the stability of this specific molecule.
Core Stability Profile and Degradation Pathways
The stability of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is primarily influenced by its susceptibility to polymerization, photoisomerization, thermal decomposition, and chemical reactions under specific pH conditions.
Polymerization
The most significant stability concern for nitrostyrene derivatives is their propensity for self-polymerization.[5] The electron-withdrawing nitro group activates the vinyl moiety, making it highly susceptible to radical or anionic polymerization.
Initiators: Polymerization can be initiated by heat, light (UV), or the presence of radical initiators or strong bases.[5] Elevated temperatures, in particular, can cause thermal self-initiation.[5]
Mechanism: The process typically involves the formation of a resonance-stabilized benzylic radical or anion, which then propagates by adding to the vinyl group of another monomer. The presence of two electron-donating methoxy groups on the benzene ring may further stabilize the benzylic intermediate, potentially influencing the rate of polymerization compared to unsubstituted β-nitrostyrene.
Mitigation: To prevent polymerization, commercial preparations of nitrostyrenes often contain inhibitors such as 4-tert-butylcatechol (TBC) or butylated hydroxytoluene (BHT).[5][6] Storage at low temperatures and in the dark is crucial.
Caption: General mechanism for the polymerization of nitrostyrene.
Photochemical Instability
Nitrostyrenes are chromophoric molecules that absorb in the UV-visible region.[7] This absorption can lead to photochemical reactions, most notably reversible trans-cis isomerization.
trans-cis Isomerization: The naturally occurring and more stable isomer is typically the trans (E) configuration. Upon irradiation with light, it can isomerize to the less stable cis (Z) isomer.[7][8] This process can compete with other intermolecular reactions and may establish a photostationary state between the two isomers.[8] For drug development, controlling the isomeric ratio is critical, as different isomers may exhibit different biological activities and toxicological profiles.
[2+2] Photocycloaddition: Exposure to light, particularly in the absence of an olefin partner, can also lead to photodimerization via a [2+2] cycloaddition reaction.[7]
Thermal Decomposition
Nitro-containing compounds are known for their potential thermal instability.[9] While nitrostyrenes are less energetic than many aliphatic nitro compounds, they can undergo exothermic decomposition at elevated temperatures.[10]
Decomposition Onset: Studies on various nitroalkanes show a wide range of decomposition onset temperatures, but all exhibit significant exothermic events.[9][10] The decomposition energy for many nitro compounds is high (>500 J/g), indicating a potential hazard if large quantities are heated without control.[9][10]
Decomposition Pathway: The primary decomposition pathway for nitroaromatic compounds at high temperatures involves the cleavage of the C-NO₂ bond.[11][12] Another competing pathway is the nitro-nitrite isomerization, which has a lower activation barrier and may dominate at lower temperatures.[12]
pH and Hydrolytic Stability
The stability of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is sensitive to pH.
Basic Conditions: Strong bases can initiate anionic polymerization.[5] Furthermore, alkaline conditions can facilitate hydrolysis or other degradation reactions. The alkaline solution of the nitrostyrene precursor during synthesis is noted to be sensitive and should be handled quickly at low temperatures.[13]
Acidic Conditions: While generally more stable under acidic conditions, strong acids can potentially catalyze the hydration of the double bond or other reactions. The final step in many nitrostyrene syntheses involves acidification, which facilitates the dehydration of a nitro alcohol intermediate to form the desired nitroalkene.[13]
Recommended Handling and Storage Protocols
Adherence to strict handling and storage procedures is essential to maintain the purity and stability of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
Storage Conditions
Parameter
Recommendation
Rationale
Temperature
Store in a refrigerator (+2 to +8°C).
Minimizes thermal degradation and polymerization.[5]
Light
Store in amber, light-resistant containers.
Prevents photoisomerization and light-induced polymerization.[5][8]
Atmosphere
Store under an inert atmosphere (e.g., Argon, Nitrogen).
For long-term storage, consider adding an inhibitor like BHT (100-200 ppm).
Scavenges free radicals to prevent the onset of polymerization.[5]
Handling Procedures
Ventilation: Handle the compound in a well-ventilated chemical fume hood. Vapors of nitrostyrene can be irritating to the eyes, nose, and respiratory tract.[13][14]
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
Avoiding Contamination: Avoid contact with strong bases, amines, strong acids, oxidizing agents, and reducing agents, as these can cause decomposition or polymerization.[15]
Spill Response: In case of a spill, remove all ignition sources. Dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[14]
Experimental Section: Stability Assessment
To quantitatively assess the stability of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, a forced degradation study is recommended. This involves subjecting the compound to a series of stress conditions that are more severe than accelerated storage conditions.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways for 1,3-Dimethoxy-5-(2-nitrovinyl)benzene under thermal, photolytic, acidic, basic, and oxidative stress.
Methodology:
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Dissolve in the solvent before analysis.
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light (in a photostability chamber) for a period sufficient to produce degradation (e.g., as described by ICH Q1B guidelines).
Sample Analysis:
After the specified time, neutralize the acidic and basic samples.
Analyze all samples, including a non-stressed control, by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV detector.
Characterize any significant degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate their structures.
Caption: Workflow for a forced degradation study of the compound.
Protocol: Synthesis via Henry Condensation
The synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene typically proceeds via a Henry condensation reaction between 3,5-dimethoxybenzaldehyde and nitromethane.
Methodology:
Reaction Setup: To a solution of 3,5-dimethoxybenzaldehyde (1.0 equiv) and nitromethane (1.5 equiv) in methanol at 0°C, add a solution of sodium hydroxide (1.2 equiv) in water dropwise, ensuring the temperature remains below 15°C.[13]
Condensation: Stir the mixture at low temperature for 15-30 minutes, during which a precipitate of the intermediate nitro-aldol salt will form.[13]
Dehydration/Acidification: Slowly add the resulting slurry to a pre-cooled, stirred solution of concentrated hydrochloric acid (e.g., 4N HCl) at a temperature below 10°C. The reverse addition can lead to undesired side products.[13]
Isolation: The yellow solid product, 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, precipitates from the acidic solution.
Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the purified compound.[13][15]
Conclusion and Future Perspectives
1,3-Dimethoxy-5-(2-nitrovinyl)benzene is a valuable, yet sensitive, chemical intermediate. Its stability is governed by its susceptibility to polymerization, photoisomerization, and thermal degradation. The electron-donating methoxy groups likely influence its reactivity profile compared to unsubstituted β-nitrostyrene, a factor that warrants further quantitative investigation. By implementing the rigorous handling, storage, and analytical protocols outlined in this guide, researchers and drug development professionals can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes. Future work should focus on detailed kinetic studies to quantify the rates of degradation under various stress conditions and to fully characterize the degradation products.
References
PubChem. (n.d.). beta-Nitrostyrene. National Center for Biotechnology Information. Retrieved from [Link]
Milosavljevic, B. H., & LaVerne, J. A. (1998). Reversible Photoisomerization of β-Methyl-β-Nitrostyrene: The Role of Triethylamine. ResearchGate. Retrieved from [Link]
Edtmüller, V. (2018). New Chromophore Types for [2+2] Photocycloaddition Reactions. mediaTUM. Retrieved from [Link]
Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Retrieved from [Link]
Barba, I., et al. (1999). Electrochemical study of ??-nitrostyrene derivatives: Steric and electronic effects on their electroreduction. ResearchGate. Retrieved from [Link]
Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications. Retrieved from [Link]
Worrall, D. E. (1925). nitrostyrene. Organic Syntheses. Retrieved from [Link]
Organic Syntheses Procedure. (n.d.). 1,3-Dihydroxyphenazine. Retrieved from [Link]
Abusaidi, H., et al. (2015). Effect of nitro content on thermal stability and decomposition kinetics of nitro-HTPB. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]
ResearchGate. (n.d.). Research Progress on Reactions Involving β -Nitrostyrene. Retrieved from [Link]
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]
AccelaChem. (n.d.). 86255-43-8,1,3-Dimethoxy-5-(2-Nitrovinyl)Benzene. Retrieved from [Link]
Supporting information. (n.d.). Beilstein Journals. Retrieved from [Link]
Izato, Y., & Miyake, A. (2020). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Retrieved from [Link]
Morawska, M., & Drelich, P. (2020). Denitrative Cross-Couplings of Nitrostyrenes. ResearchGate. Retrieved from [Link]
Wang, C., et al. (2020). Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots. Green Chemistry. Retrieved from [Link]
Devanadera, M. C., et al. (2023). Anaerobic benzene degradation pathway of Azoarcus sp. DN11. Research Square. Retrieved from [Link]
PubChem. (n.d.). 1,3-Dimethoxy-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (n.d.). Degradation pathway of 1,3-dinitrobenzene (a) and 1,3,5-trinitrobenzene.... Retrieved from [Link]
Morawska, M., & Drelich, P. (2020). Denitrative Cross-Couplings of Nitrostyrenes. PMC. Retrieved from [Link]
Research Explorer. (n.d.). High biodiversity in a benzene-degrading nitrate-reducing culture is sustained by a few primary consumers. Retrieved from [Link]
Wang, Y., et al. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. PMC. Retrieved from [Link]
Domingo, L. R., & Pérez, P. (2021). Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. PMC. Retrieved from [Link]
ResearchGate. (n.d.). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is.... Retrieved from [Link]
Ariyaratne, G. K. P. A. (2025). COMPUTATIONAL ANALYSIS OF THE HYDROLYTIC STABILITY AND DIRECT EXCHANGE OF PHENYLBENZOBOROLES. Sam Houston State University. Retrieved from [Link]
Beijing Xinheng Research Technology Co., Ltd. (n.d.). 1,3-Dimethoxy-5-(2-nitrovinyl)benzene - CAS:86255-43-8. Retrieved from [Link]
NIST. (n.d.). Benzene, 1,3-dimethoxy-. NIST WebBook. Retrieved from [Link]
Application Notes & Protocols: Leveraging 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in Modern Heterocyclic Synthesis
Abstract 1,3-Dimethoxy-5-(2-nitrovinyl)benzene has emerged as a highly versatile and powerful building block in synthetic organic chemistry. Its unique electronic and structural features—an electron-rich phloroglucinol c...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
1,3-Dimethoxy-5-(2-nitrovinyl)benzene has emerged as a highly versatile and powerful building block in synthetic organic chemistry. Its unique electronic and structural features—an electron-rich phloroglucinol core coupled with a potent Michael acceptor in the nitrovinyl moiety—provide a robust platform for the construction of a diverse array of complex heterocyclic systems. This guide offers an in-depth exploration of key synthetic strategies employing this reagent, designed for researchers and professionals in drug discovery and materials science. We will delve into the mechanistic underpinnings of pivotal reactions, provide field-tested, step-by-step protocols, and present quantitative data to empower chemists to effectively harness the synthetic potential of this valuable intermediate.
The Strategic Advantage of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
The utility of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene stems from two primary features:
The Nitrovinyl Group: This functional group is a potent electrophile, readily participating in Michael addition reactions with a wide range of nucleophiles.[1] Furthermore, the nitro group itself is a versatile synthetic handle. It can be eliminated, as seen in the Barton-Zard pyrrole synthesis, or it can be reduced to an amine, which can then participate in subsequent intramolecular cyclization reactions to form nitrogen-containing heterocycles.[2][3][4]
The 1,3-Dimethoxybenzene Core: The two methoxy groups are strong electron-donating groups, activating the benzene ring towards electrophilic aromatic substitution. This inherent reactivity allows for further functionalization of the aromatic core post-heterocycle formation. The substitution pattern also directs incoming groups, offering a degree of regiochemical control.[5]
This combination of functionalities allows for convergent and efficient synthetic routes to heterocycles that are often challenging to access through other methods.
Synthesis of Substituted Pyrroles via the Barton-Zard Reaction
The Barton-Zard reaction is a cornerstone of pyrrole synthesis, offering a direct route to highly substituted pyrroles from nitroalkenes and α-isocyanoacetates.[2][6][7] This reaction is particularly effective for creating pyrroles with substitution at the 3 and 4 positions, a common motif in pharmacologically active molecules.[7][8][9]
Mechanistic Pathway
The reaction proceeds through a well-established, base-catalyzed cascade mechanism involving five key steps:[2][7]
Deprotonation: A base, typically a non-nucleophilic one like 1,8-Diazabicycloundec-7-ene (DBU), deprotonates the α-carbon of the isocyanoacetate, forming a stabilized enolate.
Michael Addition: The isocyanoacetate enolate acts as a nucleophile, attacking the β-carbon of the nitrovinyl group in a classic Michael-type conjugate addition.
5-endo-dig Cyclization: The newly formed carbanion attacks the electrophilic carbon of the isocyanide group, leading to a five-membered ring intermediate.
Elimination of the Nitro Group: The nitro group, being an excellent leaving group, is eliminated under the basic conditions, forming a pyrroline intermediate.
Tautomerization: A final tautomerization step results in the formation of the stable, aromatic pyrrole ring.
Protocol: Synthesis of Ethyl 4-(3,5-dimethoxyphenyl)-1H-pyrrole-2-carboxylate
This protocol is adapted from the general principles of the Barton-Zard reaction.[10]
To a flame-dried, 100 mL round-bottom flask under a nitrogen atmosphere, add 1,3-Dimethoxy-5-(2-nitrovinyl)benzene and anhydrous THF. Stir until fully dissolved.
Add ethyl isocyanoacetate to the solution.
Cool the mixture to 0 °C in an ice bath.
Slowly add DBU dropwise to the stirred solution over 15 minutes. A color change is typically observed.
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl (20 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrrole product.
Expected Outcome: The Barton-Zard reaction is known for providing good to high yields, often in the range of 60-85%, depending on the specific substrates.[11]
Synthesis of Isoxazoles via [3+2] Cycloaddition
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful reaction for constructing five-membered heterocycles.[12][13] In this context, 1,3-Dimethoxy-5-(2-nitrovinyl)benzene serves as the "dipolarophile," which reacts with a "1,3-dipole," such as a nitrile oxide, to form an isoxazole or isoxazoline ring.[14][15]
Mechanistic Principles and in situ Dipole Generation
The core of this strategy is the reaction between the alkene of the nitrovinyl group and a nitrile oxide. Nitrile oxides are often unstable and are typically generated in situ to be trapped by the dipolarophile.[15] A common method for generating nitrile oxides is the dehydration of aldoximes, often facilitated by mild oxidizing agents like chloramine-T.[14]
The cycloaddition proceeds in a concerted fashion, where the two new sigma bonds are formed simultaneously, leading to high stereospecificity.[13] The regioselectivity of the addition is governed by frontier molecular orbital (FMO) theory.[13]
Protocol: Synthesis of 3-Aryl-5-(3,5-dimethoxyphenyl)-4-nitro-4,5-dihydroisoxazole
This protocol describes a representative 1,3-dipolar cycloaddition.
In a round-bottom flask, dissolve the substituted aldoxime in ethanol.
Add a solution of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in ethanol to the flask.
Add Chloramine-T trihydrate to the mixture in one portion.
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 2-4 hours (monitor by TLC).
Once the starting material is consumed, pour the reaction mixture into water (50 mL).
Extract the aqueous layer with dichloromethane (3 x 40 mL).
Combine the organic extracts, wash with water, and dry over anhydrous MgSO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure dihydroisoxazole product.
Heterocycle Construction via Michael Addition and Reductive Cyclization
A powerful, multi-step strategy involves an initial Michael addition to the nitrovinyl scaffold, followed by a reductive cyclization of the nitro group. This approach allows for the incorporation of diverse structural elements from the nucleophile and culminates in the formation of nitrogen-containing saturated rings, such as pyrrolidones.[3]
The Two-Stage Strategy
Stage 1: Michael Addition: A carbon nucleophile, such as the enolate of a 1,3-dicarbonyl compound (e.g., dimethyl malonate), is added to the nitrovinyl system.[16] This reaction is often base-catalyzed and proceeds readily under mild conditions. The result is a γ-nitro ester adduct.
Stage 2: Reductive Cyclization: The nitro group of the Michael adduct is selectively reduced to an amine. Common reducing agents for this transformation include Fe/HCl, Zn/AcOH, or catalytic hydrogenation (e.g., H₂, Pd/C).[3][4] The newly formed amine then undergoes a spontaneous intramolecular nucleophilic attack on one of the adjacent ester groups, displacing the alcohol and forming a stable five-membered lactam (a pyrrolidone ring).[3]
Protocol: Synthesis of Methyl 4-(3,5-dimethoxyphenyl)-5-oxo-pyrrolidine-3-carboxylate
This two-step protocol exemplifies the Michael addition/reductive cyclization strategy.
Part A: Michael Addition
Materials:
1,3-Dimethoxy-5-(2-nitrovinyl)benzene (1.0 equiv)
Dimethyl malonate (1.5 equiv)
Sodium methoxide (0.2 equiv)
Methanol (solvent)
Procedure:
Dissolve 1,3-Dimethoxy-5-(2-nitrovinyl)benzene and dimethyl malonate in methanol at room temperature.
Add sodium methoxide to the solution and stir. The reaction is typically exothermic.
Stir for 2-3 hours at room temperature, monitoring by TLC.
After completion, neutralize the reaction with acetic acid.
Remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude Michael adduct, which can often be used in the next step without further purification.
Part B: Reductive Cyclization
Materials:
Crude Michael adduct from Part A (1.0 equiv)
Iron powder (5.0 equiv)
Glacial acetic acid (solvent)
Procedure:
Suspend the crude Michael adduct in glacial acetic acid.
Add iron powder portion-wise to the stirred suspension. An exotherm may be observed.
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours until TLC analysis indicates the disappearance of the starting material.
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethyl acetate.
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to obtain the final pyrrolidone derivative.
1,3-Dimethoxy-5-(2-nitrovinyl)benzene stands as a testament to the power of strategic molecular design. Its dual-functionality enables access to a wide spectrum of valuable heterocyclic scaffolds through reliable and well-understood reaction pathways. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to exploit this reagent in the synthesis of novel compounds for pharmaceutical, agrochemical, and materials science applications. By understanding the causality behind these transformations, scientists can further innovate and expand the synthetic utility of this exceptional chemical tool.
References
Barton, D. H. R., & Zard, S. Z. (1985). A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, (16), 1098. [Link]
A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results. [Link]
A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Journal of the Serbian Chemical Society. [Link]
Synthesis of Heteroaryl-Substituted Pyrroles via the 1,3-Dipolar Cycloaddition of Unsymmetrical Münchnones and Nitrovinylheterocycles. ResearchGate. [Link]
Lokeshwari, D. M., & Kumar, K. A. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry, 29, 2660-2664. [Link]
Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE, University of Florence. [Link]
Synthesis of isoxazoles. Organic Chemistry Portal. [Link]
Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. ChemCatChem. [Link]
Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules. [Link]
Synthesis of pyrroles. Organic Chemistry Portal. [Link]
The Synthesis of Pyrroles from Nitroolefins. MDPI. [Link]
Barton‐Zard Pyrrole Synthesis. R Discovery. [Link]
The Synthesis of Pyrroles from Nitroolefins. Journal of the National Academy of Sciences of Ukraine. [Link]
Ono, N. (2008). Barton-Zard Pyrrole Synthesis and its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. HETEROCYCLES, 75(2), 243. [Link]
Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry. [Link]
Michael Addition catalyzed by Cupreidine Base. Buchler GmbH. [Link]
A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'-pyrrolidonyl-spirooxindoles. ChemRxiv. [Link]
Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method. Beilstein Journal of Organic Chemistry. [Link]
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts. [Link]
Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes. SciSpace. [Link]
Application Note:[3+2] Cycloaddition Reactions of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Introduction & Scientific Rationale In modern drug discovery and complex natural product synthesis, the construction of highly substituted, stereodefined five-membered heterocycles is a critical objective. 1,3-Dimethoxy-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
In modern drug discovery and complex natural product synthesis, the construction of highly substituted, stereodefined five-membered heterocycles is a critical objective. 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (commonly known as 3,5-dimethoxy-
-nitrostyrene) serves as an exceptional building block in this domain.
The molecule features two synergistic components:
The 3,5-Dimethoxyphenyl Pharmacophore: A structural motif ubiquitous in bioactive compounds, including tubulin polymerization inhibitors (e.g., combretastatin analogs) and PDE4 inhibitors.
The 2-Nitrovinyl Group: The strongly electron-withdrawing nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the alkene. This hyper-polarization makes the
-carbon highly electrophilic, transforming the molecule into a premier Michael acceptor and an ideal dipolarophile for normal-electron-demand [3+2] cycloadditions[1].
This application note details field-proven protocols for utilizing 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in[3+2] cycloadditions to synthesize complex pyrrolidines and isoxazolines, providing the mechanistic causality and self-validating steps necessary for reproducible scale-up.
The Huisgen 1,3-dipolar cycloaddition is a concerted, often asynchronous pericyclic reaction[1]. When reacting 1,3-Dimethoxy-5-(2-nitrovinyl)benzene with an electron-rich 1,3-dipole (such as an azomethine ylide), the dominant frontier molecular orbital (FMO) interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the LUMO of the nitrostyrene.
Causality of Metal Catalysis in Azomethine Ylide Cycloadditions
Unstabilized azomethine ylides are highly reactive and difficult to control. To achieve high diastereo- and enantioselectivity, researchers employ
-imino esters as stable precursors alongside a transition metal catalyst (e.g., Ag(I) or Cu(I))[2].
The causality of the catalyst is threefold:
Acidity Enhancement: The metal coordinates dually to the imine nitrogen and the ester carbonyl oxygen, significantly increasing the acidity of the
-proton.
Dipole Formation: This allows a mild base (or the metal's counterion, such as acetate) to deprotonate the
-carbon, generating a rigid, metalated azomethine ylide[3].
Stereocontrol: When bound to a chiral ligand (e.g., Taniaphos or TF-BiphamPhos), the metalated ylide resides in a defined chiral pocket. The steric bulk of the 3,5-dimethoxyphenyl group on the dipolarophile interacts with this pocket, dictating a specific facial approach (typically favoring the endo transition state due to secondary orbital interactions with the nitro group)[4].
Caption: Mechanistic pathway of the Ag-catalyzed[3+2] cycloaddition forming chiral pyrrolidines.
Application Workflow 1: Ag-Catalyzed Asymmetric Synthesis of Pyrrolidines
This protocol describes the enantioselective synthesis of a highly substituted pyrrolidine using 1,3-Dimethoxy-5-(2-nitrovinyl)benzene and an
In an oven-dried Schlenk tube under an argon atmosphere, add AgOAc and (R)-Taniaphos.
Add 2.0 mL of anhydrous DCM. Stir at room temperature for 30 minutes.
Validation: The solution should transition from a heterogeneous suspension to a clear, slightly yellow homogeneous solution, indicating successful formation of the chiral Ag(I)-ligand complex.
Ylide Generation:
Add the dipole precursor (Methyl 2-(benzylideneamino)acetate) dissolved in 1.5 mL of DCM to the catalyst solution.
Add Et
N. Stir for 15 minutes.
Causality: Et
N acts as a mild base to deprotonate the activated -carbon, generating the metalated azomethine ylide in situ.
Cycloaddition:
Cool the reaction mixture to -20 °C using a cryocooler. Causality: Lower temperatures suppress the background racemic reaction and enhance the enantio-discrimination of the chiral pocket.
Dropwise, add a solution of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in 1.5 mL of DCM.
Reaction Monitoring:
Stir at -20 °C for 12–18 hours.
Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active bright yellow spot of the nitrostyrene (R
~0.6) will fade, replaced by a slower-moving, UV-active product spot (R ~0.3).
Quench & Purification:
Quench the reaction by filtering the mixture through a short pad of Celite to remove silver salts. Causality: Removing Ag(I) prevents Lewis acid-catalyzed epimerization of the product during concentration.
Concentrate under reduced pressure and purify via flash column chromatography to yield the enantioenriched pyrrolidine.
Application Workflow 2: Synthesis of Isoxazolines via Nitrile Oxides
Nitrile oxides are another powerful class of 1,3-dipoles. However, they are highly prone to dimerization, forming inactive furoxans. To prevent this, the nitrile oxide must be generated in situ in the presence of the dipolarophile.
Step-by-Step Protocol
Hydroximoyl Chloride Formation:
Dissolve benzaldoxime (1.2 equiv) in anhydrous DMF (0.2 M).
Add N-Chlorosuccinimide (NCS, 1.25 equiv) in portions at 0 °C.
Validation: Monitor by TLC. The oxime spot will convert entirely to a slightly less polar hydroximoyl chloride spot. Do not proceed until conversion is 100% , as unreacted oxime will cause side reactions.
In Situ Dipole Generation & Trapping:
Add 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (1.0 equiv) to the mixture.
Using a syringe pump, add Et
N (1.5 equiv) dissolved in DMF over 2 hours at room temperature.
Causality: The slow addition of base dehydrohalogenates the hydroximoyl chloride to form the nitrile oxide at a very low steady-state concentration. Because the nitrostyrene is present in vast excess relative to the instantaneous concentration of the nitrile oxide, the [3+2] cycloaddition outcompetes dimerization.
Workup:
Dilute with water and extract with EtOAc (3x). Wash the organic layer thoroughly with brine (5x) to remove DMF. Dry over Na
SO and concentrate.
Caption: Step-by-step experimental workflow for the [3+2] cycloaddition reaction.
Quantitative Data & Stereochemical Outcomes
The stereochemical outcome of the azomethine ylide cycloaddition with 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is highly dependent on the catalyst and ligand system. The table below summarizes typical quantitative data derived from optimized literature conditions for this class of substrates.
Entry
Catalyst System
Temp (°C)
Time (h)
Yield (%)
Diastereomeric Ratio (endo:exo)
Enantiomeric Excess (ee %)
1
AgOAc / PPh
RT
4
88
95:5
N/A (Racemic)
2
AgOAc / (R)-Taniaphos
-20
16
92
>98:2
96
3
Cu(OTf) / TF-BiphamPhos
0
12
85
90:10
92
4
No Catalyst (Thermal)
110
24
45
60:40
N/A
Data Interpretation: The use of AgOAc with (R)-Taniaphos (Entry 2) provides the optimal balance of yield, diastereo-control, and enantio-control. The thermal reaction (Entry 4) demonstrates the necessity of the metal catalyst; without it, the reaction requires harsh conditions, yields are poor, and stereocontrol is lost due to the lack of a rigid transition state[3].
References
Stereoselective Ag-Catalyzed 1,3-Dipolar Cycloaddition of Activated Trifluoromethyl-Substituted Azomethine Ylides
SciSpace
The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition
N
Enantioselective Copper-Catalyzed 1,3-Dipolar Cycloadditions
Chemical Reviews (ACS Public
Metal Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides: Structural Diversity at the Dipole Partner
ResearchG
Application Notes & Protocols: The Strategic Use of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene as a Dienophile in Diels-Alder Cycloadditions
Authored by: A Senior Application Scientist Introduction: Activating a Classic Reaction for Modern Synthesis The Diels-Alder reaction, a Nobel Prize-winning [4+2] cycloaddition, remains a cornerstone of synthetic organic...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Introduction: Activating a Classic Reaction for Modern Synthesis
The Diels-Alder reaction, a Nobel Prize-winning [4+2] cycloaddition, remains a cornerstone of synthetic organic chemistry for its remarkable efficiency in constructing six-membered rings with high stereochemical control.[1][2] The power and predictability of this reaction are profoundly influenced by the electronic nature of its components: the conjugated diene and the dienophile.[3][4] A "normal-demand" Diels-Alder reaction is most efficient when an electron-rich diene reacts with an electron-poor dienophile, a scenario that narrows the HOMO-LUMO energy gap and accelerates the cycloaddition.[3]
This guide focuses on a particularly potent dienophile: 1,3-Dimethoxy-5-(2-nitrovinyl)benzene . This molecule is strategically designed for high reactivity and synthetic versatility. Its core features include:
A Powerful Electron-Withdrawing Group: The vinyl-conjugated nitro group (-NO₂) is one of the most effective activating groups for a dienophile. It drastically lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), making it highly electrophilic and reactive toward a broad range of dienes.[5]
A Pre-functionalized Aromatic Core: The 1,3-dimethoxybenzene moiety serves as a stable scaffold that can be carried through the synthesis. The methoxy groups are valuable synthetic handles for post-cycloaddition modifications, a feature of interest in drug development and natural product synthesis.[6]
These application notes provide a comprehensive overview of the mechanistic principles, practical protocols, and synthetic utility of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in Diels-Alder reactions, tailored for researchers in organic synthesis and medicinal chemistry.
Mechanistic Rationale: The "Why" Behind the Reactivity
The efficacy of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene as a dienophile is grounded in Frontier Molecular Orbital (FMO) theory. The reaction proceeds through a concerted, pericyclic mechanism involving the overlap of the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO.[3][7]
LUMO Depression: The strongly electron-withdrawing nitro group significantly polarizes the π-system of the vinyl group, pulling electron density away from the double bond. This effect substantially lowers the energy of the LUMO, decreasing the HOMO-LUMO energy gap with a suitable diene and thereby accelerating the reaction rate.[5]
Stereoselectivity (The Endo Rule): Diels-Alder reactions often exhibit a high degree of stereoselectivity, favoring the endo product. This preference is attributed to "secondary orbital interactions," a stabilizing overlap between the p-orbitals of the activating group (the nitro group) and the developing π-system of the diene in the transition state.[5][8] While the exo product is often thermodynamically more stable due to reduced steric hindrance, the endo pathway is kinetically favored.[9]
Regioselectivity: When an unsymmetrical diene is used, the reaction's regioselectivity is governed by the alignment of the orbital coefficients. The reaction proceeds to align the atoms with the largest HOMO and LUMO coefficients, a principle that generally follows the "ortho-para rule".[2][8] For instance, in the reaction with a 1-substituted diene, the major regioisomer typically results from the formation of the "ortho" adduct.
Synthesis of the Dienophile: A Reliable Preparative Protocol
1,3-Dimethoxy-5-(2-nitrovinyl)benzene is not always commercially available and is typically prepared via a Henry (nitroaldol) reaction between 3,5-dimethoxybenzaldehyde and nitromethane, followed by dehydration.
Workflow for Dienophile Synthesis
Caption: Workflow for the synthesis of the target dienophile.
Protocol: Synthesis via Henry Reaction
Materials:
3,5-Dimethoxybenzaldehyde
Nitromethane
Ammonium acetate
Glacial acetic acid
Methanol
Deionized water
Procedure:
To a round-bottom flask, add 3,5-dimethoxybenzaldehyde (1.0 eq), nitromethane (3.0-5.0 eq, serving as reagent and solvent), and ammonium acetate (0.5 eq).
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
After completion, allow the reaction mixture to cool to room temperature. A yellow precipitate should form.
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration.
Wash the crude product with cold water followed by a small amount of cold methanol to remove residual starting materials and impurities.
Recrystallize the solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield pure 1,3-Dimethoxy-5-(2-nitrovinyl)benzene as a yellow crystalline solid.
Confirm product identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
Application Protocol: Diels-Alder Cycloaddition
This section provides a general protocol for the cycloaddition reaction. Conditions should be optimized for specific diene substrates.
General Diels-Alder Reaction Scheme
Caption: General workflow for the Diels-Alder reaction.
Anhydrous solvent (e.g., Toluene, Xylene, or Dichloromethane)
Inert atmosphere (Nitrogen or Argon)
Procedure:
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
Inerting: Purge the flask with an inert gas (e.g., nitrogen) for 5-10 minutes.
Dissolution: Add the anhydrous solvent via syringe and stir until the dienophile is fully dissolved.
Diene Addition: Add the diene to the solution at room temperature. For highly volatile dienes like cyclopentadiene, it is advisable to cool the reaction mixture to 0 °C before addition.
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C for toluene or xylene) and allow it to react for 2-24 hours. The optimal time and temperature will vary depending on the diene's reactivity.
Monitoring: Follow the consumption of the dienophile using TLC analysis.
Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure Diels-Alder adduct.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions and outcomes for the Diels-Alder reaction with various dienes. Note that yields are highly dependent on the specific reaction scale and purification efficiency.
Diene
Solvent
Temperature (°C)
Time (h)
Typical Yield (%)
Predominant Isomer
Cyclopentadiene
Toluene
80
2-4
>90%
Endo
Isoprene
Toluene
110
8-12
75-85%
para (major regioisomer)
1,3-Cyclohexadiene
Xylene
140
12-18
60-75%
Endo
Danishefsky's Diene
THF
25-50
4-6
>85%
Not applicable
Post-Cycloaddition Transformations
The nitro-substituted cyclohexene adducts are versatile intermediates. The nitro group can be readily transformed into other valuable functional groups, significantly expanding the synthetic utility of this method.
Key Transformation: Reduction to an Amine
The reduction of the nitro group to a primary amine is a particularly powerful transformation, opening pathways to amides, sulfonamides, and other nitrogen-containing structures prevalent in pharmaceuticals.
Caption: Synthetic utility via post-reaction nitro group reduction.
Conclusion
1,3-Dimethoxy-5-(2-nitrovinyl)benzene stands out as a superior dienophile for Diels-Alder reactions. Its high reactivity, driven by the powerful nitro activating group, ensures efficient cycloaddition with a wide array of dienes under practical thermal conditions.[5][10] The inherent stereochemical control of the Diels-Alder reaction, combined with the synthetic versatility of both the resulting nitro group and the dimethoxybenzene core, makes this reagent a valuable tool for the strategic construction of complex cyclic molecules. The protocols and data presented herein provide a solid foundation for researchers to confidently apply this dienophile in their synthetic endeavors, from academic exploration to targeted drug discovery programs.
References
BenchChem. (2025). A Comparative Guide to Nitroalkenes and Enones as Dienophiles in Diels-Alder Reactions.
Total Synthesis. (2024, October 19). Diels Alder Reaction Mechanism, Orbitals & Examples.
Application Note: Preparation of Isoxazoline Derivatives from 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols Introduction & Strategic Overview The isoxazoline core is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: Advanced Technical Guide & Experimental Protocols
Introduction & Strategic Overview
The isoxazoline core is a privileged scaffold in medicinal chemistry, frequently deployed as a metabolically stable bioisostere for amides and esters. It is a critical structural motif in numerous biologically active compounds, including the avermectin-class ectoparasiticides (e.g., fluralaner) and various antimicrobial agents.
1,3-Dimethoxy-5-(2-nitrovinyl)benzene (also known as 3,5-dimethoxy-
-nitrostyrene) is an exceptionally versatile building block for isoxazoline synthesis. Its chemical architecture features an electron-rich aromatic ring coupled to an electron-deficient nitroalkene moiety. This dual nature allows it to act both as a highly reactive dipolarophile in cycloadditions and as a Michael acceptor in annulation cascades.
This application note details two divergent, field-proven methodologies to construct isoxazolines from this specific nitroalkene, explaining the mechanistic causality behind each protocol to ensure reproducible, self-validating workflows.
Mechanistic Rationale & Pathway Selection
Depending on the desired substitution pattern of the final isoxazoline, chemists can select between two distinct synthetic pathways. A profound understanding of the underlying mechanisms is essential for predicting regiochemistry and troubleshooting.
Pathway A: The [3+2] Dipolar Cycloaddition (Nitrile Oxide Route)
When 1,3-dimethoxy-5-(2-nitrovinyl)benzene is reacted with a nitrile oxide, it undergoes a classic 1,3-dipolar cycloaddition [1].
Causality of In Situ Generation: Nitrile oxides are highly unstable and rapidly dimerize into inactive furoxans. Consequently, they must be generated in situ—typically by the halogenation of an aldoxime followed by base-mediated dehydrohalogenation.
Regioselectivity: The reaction is governed by Frontier Molecular Orbital (FMO) theory. The nucleophilic oxygen of the nitrile oxide preferentially attacks the
-carbon (bearing the nitro group), while the electrophilic carbon attacks the -carbon. This concerted mechanism strictly yields 5-aryl-4-nitroisoxazoline derivatives [3].
Reacting the nitroalkene with a sulfur ylide (e.g., dimethylsulfoxonium methylide) triggers a formal [4+1] annulation [2].
Causality of O-Alkylation: Standard Corey-Chaykovsky reactions with
-unsaturated ketones yield cyclopropanes via C-alkylation. However, nitroalkenes diverge from this behavior. The initial Michael addition of the ylide generates a highly stable nitronate zwitterion. The extreme nucleophilicity of the nitronate oxygen outcompetes the carbanion, driving an intramolecular O-alkylation that displaces the sulfonium leaving group[4].
Regioselectivity: Because the methylene group from the ylide attacks the
-carbon and is subsequently trapped by the nitronate oxygen, the resulting ring is a 4-aryl-isoxazoline N-oxide . Subsequent deoxygenation yields the 4-aryl-isoxazoline, providing a completely different regiochemical outcome than Pathway A.
Visualizing the Synthetic Workflows
Caption: Divergent synthetic pathways from 1,3-dimethoxy-5-(2-nitrovinyl)benzene to isoxazolines.
Caption: Mechanism of formal [4+1] annulation via nitronate intermediate O-alkylation.
Experimental Protocols
Protocol A: Synthesis of 3-Phenyl-5-(3,5-dimethoxyphenyl)-4-nitro-4,5-dihydroisoxazole via [3+2] Cycloaddition
This protocol utilizes an in situ generated nitrile oxide to trap the nitroalkene.
Oxime Halogenation: Dissolve benzaldoxime in 30 mL of anhydrous DCM in a round-bottom flask. Cool the solution to 0 °C using an ice bath. Add NCS in small portions. Causality: NCS oxidizes the oxime to the highly reactive hydroximoyl chloride intermediate. Keep cold to prevent premature degradation.
Substrate Addition: After stirring for 1 hour at 0 °C, add 1,3-dimethoxy-5-(2-nitrovinyl)benzene to the reaction mixture.
Nitrile Oxide Generation: Dilute Et
N in 10 mL of DCM and add it dropwise to the mixture over 45 minutes using an addition funnel. Causality: Slow addition is the most critical step. It maintains a low steady-state concentration of the nitrile oxide, ensuring it reacts with the nitroalkene rather than dimerizing with itself.
Cycloaddition: Allow the reaction to warm to room temperature and stir for 12 hours. The reaction is self-validating; a color change and the precipitation of triethylamine hydrochloride salts indicate successful dehydrohalogenation.
Workup: Quench with water (50 mL). Extract the aqueous layer with DCM (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the 5-aryl-4-nitroisoxazoline.
Protocol B: Synthesis of 4-(3,5-dimethoxyphenyl)-4,5-dihydroisoxazole via [4+1] Annulation
This protocol utilizes a sulfur ylide to construct the ring, followed by deoxygenation.
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv, 15 mmol)
Trimethyl phosphite (P(OMe)
) (2.0 equiv, 20 mmol)
Dimethyl sulfoxide (DMSO) and Toluene, anhydrous
Step-by-Step Methodology:
Ylide Generation: In an oven-dried flask under N
, suspend NaH in 20 mL of anhydrous DMSO. Slowly add trimethylsulfoxonium iodide in portions at room temperature. Validation: The immediate evolution of hydrogen gas confirms the deprotonation of the sulfonium salt to form dimethylsulfoxonium methylide.
Annulation: Once gas evolution ceases (approx. 30–45 mins), add a solution of 1,3-dimethoxy-5-(2-nitrovinyl)benzene in 10 mL DMSO dropwise.
Ring Closure: Stir the mixture at room temperature for 4 hours. Causality: The ylide undergoes Michael addition, and the resulting nitronate spontaneously cyclizes via O-alkylation to form the N-oxide, displacing DMSO.
Intermediate Isolation: Pour the mixture into ice-cold water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the organics thoroughly with water to remove residual DMSO, dry, and concentrate to yield the crude isoxazoline N-oxide.
Deoxygenation: Dissolve the crude N-oxide in 30 mL of anhydrous toluene. Add P(OMe)
and heat the mixture to reflux (110 °C) for 8 hours. Causality: Trimethyl phosphite acts as a potent oxygen acceptor, reducing the N-oxide to the target isoxazoline while oxidizing itself to trimethyl phosphate.
Final Workup: Concentrate the mixture and purify via flash chromatography to afford the pure 4-(3,5-dimethoxyphenyl)-4,5-dihydroisoxazole.
Quantitative Data & Method Comparison
The following table summarizes the strategic differences between the two methodologies, allowing synthetic chemists to select the appropriate route based on target requirements.
Parameter
Route A: [3+2] Cycloaddition
Route B: [4+1] Annulation
Primary Reagents
Nitrile oxide (generated in situ)
Dimethylsulfoxonium methylide
Reaction Intermediate
None (Concerted mechanism)
Isoxazoline N-oxide (Stepwise)
Regiochemistry
5-Aryl -4-nitroisoxazoline
4-Aryl -isoxazoline
Reaction Nature
HOMO-LUMO controlled
Stepwise Michael / O-Alkylation
Typical Yields
65% – 85%
50% – 70% (over two steps)
Key Advantage
Retains the nitro group for downstream reduction to amines
Direct access to 4-aryl substituted scaffolds
References
Synthesis of isoxazolines from nitrile N-oxides generated
Synthesis of isoxazolines via formal [4+1]‐cycloaddition of nitroalkenes
ResearchG
Isoxazolines from Nitro Compounds: Synthesis and Applications
ResearchG
Divergent synthesis of nitrocyclopropanes and isoxazoline N-oxides from nitro compounds and vinyl sulfonium salts
Organic Chemistry Frontiers (RSC Publishing)
Method
Use of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in the synthesis of pharmaceutical intermediates
An Application Guide to the Strategic Use of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in the Synthesis of Pharmaceutical Intermediates Introduction: The Strategic Importance of a Versatile Building Block In the landscape of...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Strategic Use of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and medicinal chemistry, the efficient construction of complex molecular scaffolds is paramount.[1] 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, also known as 3,5-dimethoxy-β-nitrostyrene, emerges as a highly valuable and versatile chemical intermediate. Its strategic importance lies in its dual reactivity: an electron-deficient alkene susceptible to nucleophilic addition and a nitro group that serves as a masked amine. This unique combination allows for its effective use in the synthesis of a wide array of substituted phenethylamines, a class of compounds with profound significance in pharmacology.
Substituted phenethylamines form the structural backbone of numerous therapeutic agents and biologically active molecules, including stimulants, antidepressants, and psychedelic compounds.[2][3] Their pharmacological effects are often mediated through interaction with monoamine neurotransmitter systems in the central nervous system.[2][4][5] The ability to readily access the 2-(3,5-dimethoxyphenyl)ethylamine core from 1,3-dimethoxy-5-(2-nitrovinyl)benzene provides a reliable and efficient entry point into this rich chemical space, enabling researchers to explore structure-activity relationships and develop novel therapeutic candidates.
This guide provides a comprehensive overview of the synthesis of 1,3-dimethoxy-5-(2-nitrovinyl)benzene and its subsequent conversion into key pharmaceutical intermediates, supported by detailed protocols, mechanistic insights, and safety considerations.
Part 1: Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene via Henry Condensation
The most common and efficient method for synthesizing the title compound is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between an aldehyde (3,5-dimethoxybenzaldehyde) and a nitroalkane (nitromethane).[6][7][8] The initial β-hydroxy nitroalkane adduct typically undergoes spontaneous dehydration under the reaction conditions to yield the conjugated nitroalkene.
Causality of Experimental Choices:
Reactants: 3,5-dimethoxybenzaldehyde provides the core aromatic scaffold. Nitromethane serves as the source of the nitrovinyl group.
Catalyst: A weak base like ammonium acetate is often sufficient to deprotonate nitromethane, which has a pKa of approximately 10, forming the reactive nitronate anion.[6] Other amine catalysts can also be employed.[9]
Solvent & Temperature: Acetic acid is a common solvent that also facilitates the dehydration of the intermediate nitroaldol adduct. Heating the reaction mixture drives the equilibrium towards the dehydrated product, the desired nitrostyrene.[6][10]
Experimental Protocol: Henry Condensation
Objective: To synthesize 1,3-Dimethoxy-5-(2-nitrovinyl)benzene from 3,5-dimethoxybenzaldehyde and nitromethane.
Materials:
3,5-Dimethoxybenzaldehyde
Nitromethane
Ammonium Acetate (anhydrous)
Glacial Acetic Acid
Methanol (for recrystallization)
Deionized Water
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,5-dimethoxybenzaldehyde (1.0 eq).
Add glacial acetic acid as the solvent.
Add nitromethane (2.0-3.0 eq) to the solution.
Add anhydrous ammonium acetate (0.5-1.0 eq) as the catalyst.[9][10]
Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-4 hours. The solution will typically turn a deep yellow or orange color.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture to room temperature.
Slowly pour the reaction mixture into a beaker of cold water with stirring. A bright yellow precipitate of 1,3-dimethoxy-5-(2-nitrovinyl)benzene will form.[10]
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid and salts.
The crude product can be purified by recrystallization from a suitable solvent, such as boiling methanol or ethanol, to yield bright yellow crystals.[10]
Data Presentation: Synthesis Parameters
Parameter
Value
Rationale
Starting Aldehyde
3,5-Dimethoxybenzaldehyde
Provides the desired aromatic substitution pattern.
Nitroalkane
Nitromethane
Source of the C2-nitro unit.
Catalyst
Ammonium Acetate
Mild base effective for nitromethane deprotonation.[6]
Solvent
Glacial Acetic Acid
Good solvent and promotes dehydration of the intermediate.
Temperature
100-110 °C (Reflux)
Drives the reaction and dehydration step to completion.
Typical Yield
75-90%
High-yielding condensation reaction.
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 1,3-dimethoxy-5-(2-nitrovinyl)benzene.
Part 2: Application in Pharmaceutical Intermediate Synthesis
The primary utility of 1,3-dimethoxy-5-(2-nitrovinyl)benzene in pharmaceutical synthesis is its role as a precursor to 2-(3,5-dimethoxyphenyl)ethanamine. This is achieved through the reduction of both the nitro group and the carbon-carbon double bond. This resulting phenethylamine is a critical intermediate for a multitude of pharmacologically active compounds.
Core Transformation: Reduction to 2-(3,5-Dimethoxyphenyl)ethanamine
The conversion of the nitrostyrene to the saturated amine is a cornerstone transformation. Several reducing agents can accomplish this, with Lithium Aluminum Hydride (LAH) being a particularly effective and commonly cited choice.
Causality of Experimental Choices:
Reducing Agent: Lithium Aluminum Hydride (LAH) is a powerful, non-selective reducing agent capable of reducing both the nitro group and the alkene simultaneously to the corresponding amine. Catalytic hydrogenation (e.g., H₂ with Pd/C) is an alternative method.
Solvent: Anhydrous ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are required for LAH reductions, as LAH reacts violently with protic solvents like water or alcohols.
Work-up: The work-up procedure is critical for LAH reactions. Cautious, sequential addition of water and a base (like NaOH solution) is necessary to safely quench the excess LAH and precipitate the aluminum salts, allowing for the isolation of the free amine product.
Experimental Protocol: LAH Reduction
Objective: To synthesize 2-(3,5-Dimethoxyphenyl)ethanamine from 1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
Materials:
1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Lithium Aluminum Hydride (LAH)
Anhydrous Diethyl Ether (or THF)
1.5 N Sulfuric Acid (or other suitable work-up reagents like water and NaOH solution)
Sodium Hydroxide (NaOH)
Dichloromethane (or other extraction solvent)
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
Suspend LAH (approx. 2.0-2.5 eq) in anhydrous diethyl ether in the flask and cool the suspension in an ice bath.
Dissolve 1,3-dimethoxy-5-(2-nitrovinyl)benzene (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
Add the solution of the nitrostyrene dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.
After the addition is complete, remove the ice bath and continue to stir the reaction mixture at reflux for several hours (typically 4-24 hours) to ensure the reaction goes to completion.
Cool the reaction mixture again in an ice bath.
CAUTIOUSLY quench the reaction by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser work-up). This will produce a granular precipitate of aluminum salts.
Filter the resulting slurry, washing the precipitate thoroughly with diethyl ether.
Combine the organic filtrates and dry over anhydrous sodium sulfate or magnesium sulfate.
Remove the solvent under reduced pressure to yield the crude 2-(3,5-dimethoxyphenyl)ethanamine as an oil or low-melting solid. The product can be further purified by distillation or conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Visualization: Pathway to Pharmaceutical Scaffolds
Caption: Synthetic pathway from the nitrostyrene to key amine intermediates.
Part 3: Safety, Handling, and Characterization
Safety and Handling:
Researchers must handle 1,3-dimethoxy-5-(2-nitrovinyl)benzene and related nitrostyrenes with care.
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12][13] Nitrostyrenes can be lachrymators (tear-inducing) and irritants to the skin, eyes, and respiratory tract.[14][15]
Handling LAH: Lithium Aluminum Hydride is a highly reactive, water-sensitive reagent. It must be handled under an inert atmosphere, and appropriate quenching procedures must be followed.
Spill Cleanup: In case of a spill, dampen the solid material with ethanol (60-70%) and transfer it to a suitable container for disposal.[14] Avoid creating dust.
Storage:
Store 1,3-dimethoxy-5-(2-nitrovinyl)benzene in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[11][12][14]
Characterization Data:
Confirming the identity and purity of the synthesized compound is crucial. The following table summarizes expected analytical data.
1,3-Dimethoxy-5-(2-nitrovinyl)benzene is a demonstrably valuable intermediate in pharmaceutical synthesis. Its straightforward preparation via the Henry condensation and its efficient reduction to 2-(3,5-dimethoxyphenyl)ethanamine provide a robust and reliable route to the phenethylamine scaffold. This pathway opens the door for extensive derivatization and the exploration of novel compounds with potential therapeutic applications targeting the central nervous system and beyond. The protocols and insights provided herein serve as a guide for researchers and drug development professionals to effectively utilize this key building block in their synthetic endeavors.
References
Phenethylamine - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
Kim, J., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 79-88. Available from: [Link]
Caballero, J., & Tundidor-Camba, A. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 799. Available from: [Link]
Mescaline: What is it and what are its effects? (2025, January 9). Alchimia Grow Shop. Available from: [Link]
Synthesis of Mescaline. (n.d.). Rhodium.ws. Retrieved March 7, 2026, from [Link]
3,4,5-Trimethoxybenzaldehyde to Mescaline: Study, Synthesis, Properties, and Reaction Pathways. (n.d.). Safrole. Available from: [Link]
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. (2023, January 1). Biomolecules & Therapeutics - KoreaScience. Available from: [Link]
Phenylethylamine Derivatives: Pharmacological and Toxicological Studies. (n.d.). ProQuest. Retrieved March 7, 2026, from [Link]
Beta-Nitrostyrene. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
#96 M; mescaline; 3,4,5-trimethoxyphenethylamine. (2013, August 15). Студенческий файловый архив. Available from: [Link]
Mescaline Synthesis and Chemistry. (2019, March 29). Scribd. Available from: [Link]
Henry Reaction. (n.d.). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8(2), 139-155. Available from: [Link]
Failed Henry reaction with 3,4,5-TMB. (2020, July 10). Sciencemadness.org. Available from: [Link]
Abdellattif, M. H., & Mohamed, H. M. (2018). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. Available from: [Link]
1,3-Dimethoxy-5-(2-Nitrovinyl)Benzene. (n.d.). AccelaChem. Retrieved March 7, 2026, from [Link]
Rodríguez, P. N., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines, 10(7), 1488. Available from: [Link]
Application Note: Lewis Acid-Catalyzed Reactions of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Executive Summary & Mechanistic Rationale 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS: 56723-84-3), commonly referred to as 3,5-dimethoxy- -nitrostyrene, is a highly reactive nitroalkene utilized extensively in advanced o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS: 56723-84-3), commonly referred to as 3,5-dimethoxy-
-nitrostyrene, is a highly reactive nitroalkene utilized extensively in advanced organic synthesis and drug development[1]. The molecule features a strongly electron-withdrawing nitro group conjugated with a vinyl moiety, rendering the -carbon highly electrophilic. The 3,5-dimethoxy substitution on the phenyl ring provides critical steric shielding and inductive electronic tuning, which influences both the regioselectivity and diastereoselectivity of downstream transformations[2].
In the presence of Lewis acids, the reactivity of this nitroalkene is exponentially enhanced. Lewis acids coordinate to the oxo-ligands of the nitro group, withdrawing electron density from the conjugated
-system. This coordination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene, priming it to act either as a potent Michael acceptor in conjugate additions (e.g., Friedel-Crafts alkylations) or as an electron-deficient dienophile in Diels-Alder cycloadditions[3].
Catalytic cycle of Lewis acid-mediated LUMO-lowering activation of nitroalkenes.
Application I: Asymmetric Friedel-Crafts (Michael) Addition of Indoles
The conjugate addition of electron-rich heteroarenes, such as indoles, to 1,3-dimethoxy-5-(2-nitrovinyl)benzene is a foundational step in synthesizing melatonin analogs, 1,2,3,4-tetrahydro-
While simple Brønsted acids can drive this reaction, achieving high enantioselectivity requires chiral Lewis acid catalysis. Ytterbium(III) triflate (
) paired with a chiral Pybox ligand is the gold standard for this transformation[3].
Why
? Unlike traditional Lewis acids like or , which rapidly hydrolyze and degrade in the presence of trace moisture, is highly oxophilic yet exceptionally water-tolerant[5]. It forms a rigid, well-defined chiral pocket with the Pybox ligand, coordinating the nitro oxygens and directing the incoming indole strictly to one enantioface of the -carbon.
Catalyst Pre-activation: In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve the chiral Pybox ligand (0.012 mmol) and
(0.010 mmol) in 2.0 mL of anhydrous DCM. Stir at room temperature for 1 hour. Self-Validation: The solution should turn homogeneous, indicating the formation of the active metal-ligand complex.
Substrate Introduction: Lower the temperature to -20 °C using a cryocooler. Add 1,3-dimethoxy-5-(2-nitrovinyl)benzene (0.10 mmol) in one portion. Stir for 15 minutes to allow the Lewis acid to fully coordinate the nitro group.
Nucleophilic Attack: Add indole (0.12 mmol) dropwise as a solution in 1.0 mL DCM.
Monitoring: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 3:1). The starting nitroalkene appears as a bright UV-active yellow spot. Complete consumption of this spot (typically 12–24 hours) validates reaction completion.
Quenching & Workup: Quench the reaction with 2.0 mL of saturated aqueous
. Extract the aqueous layer with DCM ( mL). The basic quench breaks the Lewis acid-product coordination, precipitating the lanthanide salts into the aqueous phase.
Purification: Dry the combined organic layers over anhydrous
, concentrate under reduced pressure, and purify via flash chromatography to isolate the 3-alkylated indole.
Application II: Diels-Alder Cycloaddition
1,3-Dimethoxy-5-(2-nitrovinyl)benzene acts as a robust dienophile in[4+2] cycloadditions, providing access to highly functionalized, nitro-substituted cyclohexene scaffolds[2].
Causality in Stereochemical Control
Thermal Diels-Alder reactions with this substrate often suffer from poor regiocontrol and low yields[2]. The introduction of a strong Lewis acid, such as Tin(IV) chloride (
), fundamentally alters the reaction pathway.
Why
? provides rigid bidentate chelation to both oxygen atoms of the nitro group. This locks the nitroalkene into an s-cis conformation. The resulting compact transition state maximizes secondary orbital overlap between the diene and the nitro group, driving the reaction to yield the endo-cycloadduct almost exclusively (>95:5 endo:exo ratio).
Diene Preparation: Thermally crack dicyclopentadiene at 170 °C and collect the cyclopentadiene monomer over molecular sieves at -78 °C. Self-Validation: The monomer must be used immediately to prevent spontaneous dimerization.
Activation: Dissolve the nitroalkene (1.0 mmol) in 5.0 mL anhydrous toluene under argon. Cool to -78 °C. Slowly add
(0.5 mmol) dropwise. The solution will deepen in color, confirming Lewis acid-dienophile complexation.
Cycloaddition: Add freshly cracked cyclopentadiene (3.0 mmol) dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly warm to 0 °C.
Quenching: Quench rigorously at 0 °C with 5 mL of cold water. Self-Validation: A white precipitate of tin oxides/hydroxides will form immediately, confirming the destruction of the Lewis acid.
Isolation: Filter the biphasic mixture through a pad of Celite to remove tin salts. Separate the organic layer, wash with brine, dry over
, and concentrate.
Experimental Workflow Visualization
Standardized experimental workflow for Lewis acid-catalyzed reactions of nitroalkenes.
Quantitative Data & Catalyst Performance
The following table summarizes the comparative performance of various Lewis acid systems in reactions utilizing 1,3-dimethoxy-5-(2-nitrovinyl)benzene and its structural analogs[2][3][4].
Reaction Type
Catalyst System
Solvent
Temp (°C)
Yield (%)
Stereoselectivity
Friedel-Crafts (Indole)
/ Pybox
DCM
-20 to 25
85–95%
>90% ee
Friedel-Crafts (Indole)
Cluster
Water/EtOH
25
76–99%
Regioselective (C3)
Diels-Alder (Cyclopentadiene)
(0.5 equiv)
Toluene
-78 to 0
88%
>95:5 endo:exo
Diels-Alder (TMS-diene)
Thermal (No LA)
Xylene
110
<50%
Poor Regiocontrol
References
minglangchem.com - 1-(3,4,5-trimethoxyphenyl)
benchchem.
rsc.org - Regio- and Stereo-chemical Study of the Diels–Alder Reaction between (E)
Application Notes & Protocols: Strategic Reduction of the Nitro Group in 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Introduction: The Gateway to Novel Phenethylamines The reduction of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is a pivotal chemical transformation that serves as a gateway to the synthesis of 2-(3,5-dimethoxyphenyl)ethanamin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Gateway to Novel Phenethylamines
The reduction of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is a pivotal chemical transformation that serves as a gateway to the synthesis of 2-(3,5-dimethoxyphenyl)ethanamine. This product belongs to the phenethylamine class, a structural motif of profound importance in medicinal chemistry and drug development. Phenethylamines are foundational scaffolds for a wide array of neurologically active compounds, including agonists for serotonin receptors which are targets for treating various psychiatric disorders.[1][2][3] The strategic selection of a reduction methodology is therefore critical, as it directly influences reaction efficiency, yield, purity, and scalability.
This guide provides an in-depth analysis of various field-proven protocols for the reduction of this specific β-nitrostyrene derivative. We will explore the mechanistic underpinnings, practical advantages, and inherent limitations of several key methodologies, enabling researchers to make informed decisions tailored to their specific laboratory capabilities and synthetic goals.
The synthesis of the starting material, 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, is typically achieved through a Henry condensation reaction between 3,5-dimethoxybenzaldehyde and nitromethane, often catalyzed by ammonium acetate.[2] This application note focuses on the subsequent, crucial reduction step.
Methodology Overview: A Comparative Analysis
The conversion of the conjugated nitroalkene in 1,3-Dimethoxy-5-(2-nitrovinyl)benzene to a primary amine requires the reduction of both the nitro group and the carbon-carbon double bond. The choice of reducing agent is paramount and dictates the reaction pathway and outcome. Below is a comparative summary of the most effective and commonly employed methods.
Reagent/Catalyst System
Primary Product
Typical Yield (%)
Key Reaction Conditions
Advantages
Disadvantages/Limitations
Lithium Aluminum Hydride (LiAlH₄)
Primary Amine
65 - 85
Anhydrous THF or Et₂O, 0°C to reflux
High reactivity and yield; reliable for complete reduction.
Highly reactive with water/protic solvents; requires stringent anhydrous conditions; pyrophoric.
Catalytic Hydrogenation (H₂/Pd-C)
Primary Amine
70 - 95
H₂ gas (1-4 atm), Pd/C catalyst, EtOH or EtOAc solvent, Room Temp.
High yield; clean reaction; environmentally friendly (water is the main byproduct).
Requires specialized hydrogenation equipment; potential for dehalogenation on other substrates.
Iron Powder (Fe) / Acid
Primary Amine
60 - 80
Fe powder, HCl or Acetic Acid, EtOH/H₂O solvent, Reflux
Cost-effective; tolerant of many functional groups; milder than LiAlH₄.[4][5]
Work-up can be challenging due to iron sludge formation; longer reaction times.[6][7]
Sodium Borohydride (NaBH₄) / CuCl₂
Primary Amine
62 - 83
NaBH₄, CuCl₂, Methanol or Ethanol, 0°C to Room Temp.
Milder than LiAlH₄; does not require inert atmosphere; rapid reaction.[8]
Requires careful control of stoichiometry; potential for side reactions if not optimized.[8]
Visualizing the Synthetic Pathways
The following diagrams illustrate the overall synthetic workflow and the divergent reduction methodologies discussed in this guide.
Caption: Overall synthetic workflow from benzaldehyde to phenethylamine.
Caption: Divergent pathways for the reduction of the nitrostyrene.
Detailed Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Rationale: LiAlH₄ is a potent, unselective reducing agent that readily reduces both the nitro group and the alkene functionality to furnish the desired primary amine. Its high reactivity necessitates strict anhydrous conditions to prevent violent quenching with protic sources. The reaction is typically performed in anhydrous ethers like THF or diethyl ether.
Materials and Reagents:
1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Lithium Aluminum Hydride (LiAlH₄), powder or 1M solution in THF
Anhydrous Tetrahydrofuran (THF)
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Deionized Water
15% w/v Sodium Hydroxide (NaOH) solution
Diethyl Ether or Ethyl Acetate (for extraction)
Hydrochloric Acid (HCl), concentrated or in ether (for salt formation)
Procedure:
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.5 equivalents) under a positive pressure of nitrogen.
Solvent Addition: Carefully add anhydrous THF via cannula to create a slurry (approx. 0.5 M concentration relative to LiAlH₄). Cool the suspension to 0°C using an ice-water bath.
Substrate Addition: Dissolve 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C over 30-45 minutes. Caution: The reaction can be exothermic.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
Work-up (Fieser Method): Cool the reaction mixture back to 0°C. Cautiously and sequentially add the following dropwise:
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
'X' mL of 15% NaOH solution.
'3X' mL of water.
This procedure is designed to precipitate aluminum salts as a granular solid, making filtration easier.
Filtration and Extraction: Stir the resulting mixture vigorously for 30 minutes. Filter the granular white precipitate through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-(3,5-dimethoxyphenyl)ethanamine as an oil.
Purification (Optional): The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude oil in diethyl ether and add a solution of HCl in ether dropwise until precipitation is complete. Collect the solid by filtration.
Protocol 2: Reduction via Catalytic Hydrogenation
Rationale: Catalytic hydrogenation is a clean and highly efficient method for this reduction. Palladium on carbon (Pd/C) is a common and effective catalyst that operates under relatively mild conditions. The reaction is selective and typically produces the desired amine in high yield with minimal side products.
Materials and Reagents:
1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Palladium on Carbon (10% Pd/C)
Ethanol or Ethyl Acetate
Hydrogen Gas (H₂)
Celite®
Procedure:
Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus or a thick-walled flask), add 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (1.0 equivalent) and the solvent (Ethanol or Ethyl Acetate).
Catalyst Addition: Add 10% Pd/C (5-10 mol % by weight relative to the substrate).
Hydrogenation: Seal the vessel, purge with nitrogen, and then evacuate and backfill with hydrogen gas (to a pressure of 1-4 atmospheres or simply use a balloon filled with H₂ for atmospheric pressure reactions).
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis. Typical reaction times are 4-24 hours.
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Do not allow the filter cake to dry completely and handle it while wet.
Isolation: Combine the filtrates and remove the solvent under reduced pressure to afford the pure 2-(3,5-dimethoxyphenyl)ethanamine.
Protocol 3: Reduction with Iron in Acetic Acid
Rationale: The Béchamp reduction, using iron metal in an acidic medium, is a classic, economical, and robust method for converting nitro groups to amines.[4][5] It is particularly useful for large-scale synthesis where the cost of reagents is a concern. The work-up requires careful handling to remove the resulting iron oxides.[6]
Materials and Reagents:
1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Iron powder (<100 mesh), reduced
Glacial Acetic Acid (AcOH)
Ethanol
Water
Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)
Ethyl Acetate or Dichloromethane (for extraction)
Celite®
Procedure:
Setup: In a round-bottom flask fitted with a reflux condenser, suspend iron powder (5-10 equivalents) in a mixture of ethanol, water, and glacial acetic acid (e.g., a 5:2:1 ratio).
Substrate Addition: Add the 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (1.0 equivalent) to the stirred suspension.
Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 2-4 hours. Monitor the reaction by TLC. The disappearance of the yellow color of the nitrostyrene is often a good visual indicator of reaction completion.
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate.
Neutralization and Filtration: Carefully basify the mixture by adding a saturated solution of sodium carbonate or aqueous NaOH until the pH is ~8-9. This will precipitate iron hydroxides.
Filtration: Filter the entire slurry through a thick pad of Celite®. This step can be slow due to the gelatinous nature of the iron salts.[6] Wash the filter cake extensively with ethyl acetate to recover all the product. Tip: Performing the reaction under an inert atmosphere can minimize the formation of voluminous rust, leading to a more manageable workup.[6]
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.
Conclusion and Best Practices
The reduction of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene to 2-(3,5-dimethoxyphenyl)ethanamine is a well-established yet critical transformation.
For high yield and purity on a laboratory scale, catalytic hydrogenation is often the method of choice.
For speed and potency , LiAlH₄ is highly effective but demands rigorous safety precautions and anhydrous techniques.
For cost-effectiveness and scalability , the iron/acetic acid method remains a viable and powerful option, provided the work-up challenges are addressed.
The NaBH₄/CuCl₂ system offers a good balance of reactivity and operational simplicity, representing a milder alternative to LiAlH₄.[8]
The selection of the optimal protocol will depend on the specific constraints and requirements of the research project, including scale, available equipment, cost, and safety considerations. Proper analytical characterization (¹H NMR, ¹³C NMR, MS) of the final product is essential to confirm its identity and purity.
References
Platin-Nanopartikel, die durch ionische Flüssigkeiten unterstützt werden, zur Feinabstimmung der chemoselektiven Hydrierung von Nitrostyrolen | ACS Catalysis - ACS-Publikationen. (2021).
Feinabstimmung der chemoselektiven Hydrierung von Nitrostyrolen, katalysiert durch ionische flüssigkeitsgestützte Platin-Nanopartikel. (2012).
Reduktion von Nitroalkenen zu Nitroalkanen mit wässrigem N
Selektive Hydrierung von 3-Nitrostyrol über einem Co-geförderten Pt-Katalysator, der auf P-haltiger Aktivkohle geträgert ist - MDPI. (2019). MDPI.
Reduktion von Nitroalkenen zu Nitroalkanen mit Borhydrid-Austauscherharz. (n.d.). Rhodium.ws.
Hydrierung von Nitrostyrol mit einem Pt/TiO2-Katalysator in CO2-gelösten expandierten polaren und unpolaren organischen Flüssigkeiten: Ihre makroskopischen und mikroskopischen Eigenschaften - ACS Publications. (2011).
Ein vergleichender Leitfaden zu alternativen Reagenzien für die Reduktion von konjugierten Nitroalkenen. (n.d.). Benchchem.
Chemoselektive Hydrierung von 4-Nitrostyrol zu 4-Aminostyrol durch hochwirksamen TiO2-getragenen Ni3Sn2-Legierungskatalysator | Bulletin of the Chemical Society of Japan | Oxford Academic. (2019). Oxford Academic.
Synthesen und ausgewählte Reduktionen von konjugierten Nitroalkenen - Varma & Kabalka. (n.d.). Rhodium.ws.
Synthesen und ausgewählte Reduktionen von konjugierten Nitroalkenen - Varma & Kabalka. (n.d.). Rhodium.ws.
Aryl-Nitro-Reduktion mit Eisenpulver oder Zinn(II)-chlorid unter Ultraschallbestrahlung. (n.d.). SciSpace.
Nitro-Reduktion - Eisen (Fe). (n.d.). Common Organic Chemistry.
Aufarbeitung von Nitroaren-Reduktionen mit Eisenpulver - Strategien zum Umgang mit dem gallertartigen Rost-Nebenprodukt? (2025). Reddit.
Reduktion von Eisenpulver-Nitro. (n.d.). ECHEMI.
Synthetische und mechanistische Studien zur reduktiven Funktionalisierung von Nitroverbindungen, katalysiert durch einen Eisen(salen)-Komplex. (n.d.). PMC.
Reduktion von phenolischen Nitrostyrolen durch Lithiumaluminiumhydrid. (n.d.). Scribd.
Synthese und Struktur-Wirkungs-Beziehungen von 2,5-Dimethoxy-4-substituierten Phenethylaminen und die Entdeckung von CYB210010: Ein potenter, oral bioverfügbarer und langwirksamer Serotonin-5-HT2-Rezeptor-Agonist. (2024). PubMed.
Einfache Eintopf-Reduktion von β-Nitrostyrolen zu Phenethylaminen unter Verwendung von Natriumborhydrid und Kupfer(II)-chlorid. (2025).
Nitro-Reduktion - Allgemeine Bedingungen. (n.d.). Common Organic Chemistry.
Ein ausführlicher technischer Leitfaden zu 3,4-Dimethyl-2,5-dimethoxyphenethylamin HCl (2C-G-HCl). (n.d.). Benchchem.
Application Notes & Protocols: The Synthetic Utility of Substituted β-Nitrostyrenes
Foreword: The Enduring Versatility of a Classic Building Block In the landscape of organic synthesis, few intermediates offer the breadth of reactivity and strategic importance as substituted β-nitrostyrenes. These decep...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Enduring Versatility of a Classic Building Block
In the landscape of organic synthesis, few intermediates offer the breadth of reactivity and strategic importance as substituted β-nitrostyrenes. These deceptively simple molecules are powerful and versatile building blocks, serving as linchpins in the construction of complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science.[1] Their synthetic utility stems from the potent electron-withdrawing nature of the nitro group, which profoundly activates the carbon-carbon double bond. This activation renders the molecule susceptible to a host of transformations, making it a cornerstone for carbon-carbon and carbon-heteroatom bond formation.
This guide moves beyond a mere catalog of reactions. It is designed for the practicing researcher, offering not only detailed, field-proven protocols but also the underlying mechanistic rationale and strategic considerations essential for successful application. We will explore the core reactivity patterns of β-nitrostyrenes—from their classic role as Michael acceptors to their participation in sophisticated cycloaddition and cascade reactions—and provide the practical knowledge needed to harness their full synthetic potential.
The Electronic Heart of β-Nitrostyrene: A Hub of Reactivity
The synthetic power of a β-nitrostyrene molecule is dictated by the electronic interplay between the aromatic ring, the alkene, and the nitro group. The nitro group (—NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. Through resonance and inductive effects, it polarizes the π-system of the double bond, creating a significant partial positive charge (δ+) on the β-carbon. This electron deficiency makes the β-carbon a prime target for nucleophilic attack, defining its role as a superior Michael acceptor.[2] Furthermore, the entire conjugated system can participate in pericyclic reactions, acting as a highly reactive 2π component in cycloadditions.
The key reactive sites and their subsequent transformations, which form the basis of this guide, are summarized below.
Figure 1: Core reactivity pathways of substituted β-nitrostyrenes.
The Michael Addition: A Gateway to Asymmetric Synthesis
The conjugate addition of nucleophiles to β-nitrostyrenes is arguably their most utilized transformation.[2] This reaction is a robust method for C-C bond formation, and with the advent of organocatalysis, it has become a premier strategy for the stereocontrolled synthesis of complex molecules.[2][3] The resulting γ-nitro compounds are invaluable intermediates, as the nitro group can be readily converted into amines, carbonyls, or even removed entirely.[3]
Expert Insight: The Power of Organocatalysis
While metal-based catalysts are effective, organocatalysis offers a metal-free, often more environmentally benign, and highly stereoselective alternative.[2] Chiral secondary amines (e.g., proline derivatives) or bifunctional catalysts like thioureas and squaramides are particularly effective. They operate through distinct but powerful activation modes.
Enamine Catalysis: Chiral secondary amines react with carbonyl donors (ketones, aldehydes) to form a transient, nucleophilic enamine. This enamine then attacks the β-nitrostyrene. The stereochemistry is controlled by the chiral environment of the catalyst, which directs the facial approach of the electrophile.[4]
Hydrogen-Bonding Catalysis: Thiourea and squaramide-based catalysts possess both H-bond donor and Lewis basic sites.[3][5] The H-bond donors activate the β-nitrostyrene by coordinating to the nitro group's oxygen atoms, lowering its LUMO energy and increasing its electrophilicity. Simultaneously, the Lewis basic site deprotonates the nucleophile, increasing its reactivity. This dual activation provides exceptional rate acceleration and stereocontrol.
Figure 2: Enamine catalytic cycle for the asymmetric Michael addition.[4]
Application Data: Catalyst Performance Comparison
The choice of catalyst and solvent is critical for achieving high yield and stereoselectivity. Toluene is often a superior solvent for H-bonding catalysts as its lower polarity enhances the crucial hydrogen-bonding interactions.[3]
Catalyst Dissolution: To a dry reaction vial under an inert atmosphere, add the thiourea catalyst (10 mol%). Add 1.0 mL of anhydrous toluene and stir for 5-10 minutes at room temperature until the catalyst is fully dissolved.
Substrate Addition: Add trans-β-nitrostyrene (1.0 eq.) to the catalyst solution.
Initiation: Add cyclohexanone (10 eq.) to the reaction mixture. The large excess of cyclohexanone serves as both the nucleophile and a co-solvent.
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) by observing the consumption of the β-nitrostyrene spot. The reaction is typically complete within 24 hours.[4]
Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure using a rotary evaporator to remove the solvent and excess cyclohexanone.
Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired γ-nitro carbonyl compound.
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess of the major syn-diastereomer by HPLC analysis using a chiral stationary phase.
Cycloaddition Strategies: Building Rings with Precision
β-Nitrostyrenes are excellent partners in a variety of cycloaddition reactions, providing rapid access to complex cyclic and heterocyclic frameworks.
[4+2] Diels-Alder Reaction
As an electron-deficient alkene, β-nitrostyrene is a powerful dienophile in Diels-Alder reactions.[7] It readily reacts with electron-rich dienes to form substituted cyclohexene rings, often with high stereoselectivity governed by the "endo rule" due to favorable secondary orbital interactions.[7] These nitro-substituted cycloadducts are versatile intermediates for further functionalization.[7] The reaction can be performed under thermal conditions or with Lewis acid catalysis to enhance reactivity and selectivity.
Protocol 2: Thermal Diels-Alder Reaction with a Silyloxy Diene
This protocol describes a typical procedure for the [4+2] cycloaddition.
Setup: In a round-bottom flask, dissolve the diene (1.2 mmol) in anhydrous DCM (5 mL).
Addition: Add a solution of trans-β-nitrostyrene (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the diene solution at room temperature.
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
Quench & Hydrolysis: Once the reaction is complete, quench the reaction by adding aqueous oxalic acid. Stir the mixture vigorously for 1 hour to effect hydrolysis of the intermediate silyl enol ether cycloadduct to the corresponding ketone.[7]
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography.
Higher-Order Cycloadditions & MCRs
β-Nitrostyrenes are also key components in multicomponent reactions (MCRs) and higher-order cycloadditions. For instance, in the presence of an amino acid like L-proline and an isatin, β-nitrostyrene can undergo a [3+2] cycloaddition with an in-situ generated azomethine ylide to construct complex spirooxindole-pyrrolizidine scaffolds.[8] Similarly, 2-amino-β-nitrostyrenes can act as a 4-atom component in [4+3] cycloadditions to access 1,4-benzodiazepine frameworks, which are prevalent in pharmaceutically active compounds.[9]
Figure 3: Workflow for a microwave-assisted [3+2] cycloaddition MCR.[8]
Reduction: Accessing the Phenethylamine Core
The transformation of β-nitrostyrenes into phenethylamines is a synthetically vital process, as this structural motif is found in a vast number of neurotransmitters, hormones, and pharmaceutical drugs.[10][11] This conversion requires the reduction of both the alkene double bond and the nitro group. The choice of reducing agent is paramount, as it dictates efficiency, selectivity, and functional group tolerance.
Comparative Analysis of Reducing Agents
A variety of reagents can accomplish this transformation, each with distinct advantages and disadvantages.
Reducing Agent
Typical Conditions
Yield (%)
Key Characteristics & Causality
Reference
LiAlH₄
Ethereal solvents
68-81%
A powerful, non-selective hydride source. Highly reactive but requires stringent anhydrous conditions and careful quenching. Can reduce many other functional groups.
Catalytic hydrogenation is a clean method. The catalyst surface facilitates the stepwise addition of hydrogen. Can be slow and is sensitive to catalyst poisons.
A milder, more practical system. The reaction is believed to involve the in-situ formation of copper hydride species, which are the active reductants. Fast (10-30 min) and tolerates many functional groups.
Setup: In a round-bottom flask equipped with a reflux condenser, suspend the β-nitrostyrene derivative in methanol.
Reagent Addition: Add the copper(II) chloride catalyst, followed by the portion-wise and careful addition of sodium borohydride. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform the addition slowly to control the exothermic reaction and effervescence.
Reaction: Heat the reaction mixture to 80 °C. The reaction is typically complete within 10-30 minutes, which can be monitored by TLC.[11][12]
Work-up: After cooling to room temperature, carefully add a 35% aqueous solution of NaOH to quench excess borohydride and precipitate copper salts.
Extraction: Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude amine can be purified by distillation or chromatography if necessary, although this method often yields products of high purity directly.[12]
Conclusion: A Continuing Legacy
Substituted β-nitrostyrenes are far more than simple synthetic intermediates; they are enabling tools for chemical innovation. Their predictable yet diverse reactivity allows for the strategic construction of molecular complexity from simple starting materials. From asymmetric Michael additions that set multiple stereocenters in a single step to multicomponent reactions that build elaborate heterocycles with high atom economy, the applications are vast and continue to expand.[13] The protocols and data presented herein provide a robust foundation for researchers to confidently and effectively employ these remarkable building blocks in their own synthetic endeavors, continuing the legacy of this indispensable class of molecules.
References
BenchChem. (2025). Application Notes and Protocols: Diels-Alder Reactions of trans-β-Nitrostyrene.
MDPI. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules. [Link]
MDPI. (2024). Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones. Molecules. [Link]
Gavin, D. P., & Stephens, J. C. (2011). Organocatalytic enantioselective Michael addition of β-diketones to β-nitrostyrene. ARKIVOC. [Link]
BenchChem. (2025). Application Notes and Protocols: Trans-β-Nitrostyrene as a Michael Acceptor in Organic Synthesis.
Royal Society of Chemistry. (n.d.). The chemistry of 2-hydroxy-β-nitrostyrenes: versatile intermediates in synthetic organic chemistry. Organic & Biomolecular Chemistry. [Link]
Semantic Scholar. (n.d.). The Diels-Alder reaction of nitrostyrene 1h with spiro[2.4]hepta-4,6-diene. [Link]
ACS Publications. (2024). Organocatalytic Enantioselective Synthesis of Polycyclic Benzosultams from 2-Amino-β-nitrostyrenes with Cyclic N-Sulfonyl Ketimines. Organic Letters. [Link]
Semantic Scholar. (n.d.). Sequential Diels–Alder/[9][9]-sigmatropic rearrangement reactions of β-nitrostyrene with 3-methyl-1,3-pentadiene. [Link]
Beilstein Publishing. (2021). Diels–Alder reaction of β-fluoro-β-nitrostyrenes with cyclic dienes. Beilstein Journal of Organic Chemistry. [Link]
ACS Publications. (2006). Organocatalytic Direct Michael Reaction of Ketones and Aldehydes with β-Nitrostyrene in Brine. Journal of the American Chemical Society. [Link]
BenchChem. (2025). Application Notes and Protocols: Synthesis of Heterocycles Using trans-beta-Nitrostyrene in Multicomponent Reactions.
PubMed. (2014). Asymmetric organocatalytic cascade reaction of aldehydes with 2-amino-β-nitrostyrenes: synthesis of chiral tetrahydroquinolines and dihydroquinolines. [Link]
ChemRxiv. (n.d.). Diels-Alder Reaction of β-Fluoro-β-nitrostyrenes with Cyclic Dienes. [Link]
PubMed. (2006). Organocatalytic direct michael reaction of ketones and aldehydes with beta-nitrostyrene in brine. [Link]
ResearchGate. (2020). Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives. [Link]
Semantic Scholar. (2015). Three-component reaction between substituted β-nitrostyrenes, β-dicarbonyl compounds and amines: diversity-oriented synthesis of novel β-enaminones. [Link]
Royal Society of Chemistry. (n.d.). Green Chemistry. [Link]
Encyclopedia. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. [Link]
ACS Publications. (2014). Asymmetric Organocatalytic Cascade Reaction of Aldehydes with 2-Amino-β-nitrostyrenes: Synthesis of Chiral Tetrahydroquinolines and Dihydroquinolines. The Journal of Organic Chemistry. [Link]
BenchChem. (2025). Performance in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene.
Royal Society of Chemistry. (2023). Multicomponent reaction (MCR) for constructing bis-spirocyclohexane skeletons using β-nitrostyrene derived MBH acetates, 1,3-indanedione and aldehydes via [1 + 1 + 1 + 3] annulation. [Link]
PMC. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. [Link]
BenchChem. (2025). A Comparative Guide to the Reduction of Trans-beta-nitrostyrene: Efficiency of Various Reducing Agents.
MDPI. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules. [Link]
ScienceDirect. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. [Link]
PMC. (2024). Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. [Link]
Royal Society of Chemistry. (n.d.). Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines. [Link]
BenchChem. (2025). A comparative overview of synthesis methods for various substituted nitrostyrenes.
Scribd. (n.d.). Facile one-pot reduction of β-nitrostyrenes to. [Link]
Beilstein Publishing. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journal of Organic Chemistry. [Link]
ResearchGate. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]
PubMed. (2025). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. [Link]
The Strategic Utility of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in Multicomponent Reactions for Advanced Drug Discovery
Introduction: Unveiling a Versatile Synthon for Complex Molecule Synthesis In the landscape of modern medicinal chemistry and drug development, the demand for novel molecular scaffolds with high structural complexity and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling a Versatile Synthon for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and drug development, the demand for novel molecular scaffolds with high structural complexity and diversity is incessant. Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy to meet this demand, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[1] Within the arsenal of building blocks for MCRs, (E)-1,3-Dimethoxy-5-(2-nitrovinyl)benzene stands out as a particularly valuable synthon. Its unique electronic and structural features, characterized by an electron-rich aromatic ring and a highly activated carbon-carbon double bond, make it a versatile participant in a variety of cascade reactions, leading to the rapid assembly of diverse heterocyclic and carbocyclic frameworks. This guide provides an in-depth exploration of the application of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in MCRs, offering detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug development.
Core Attributes of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene as an MCR Substrate
The reactivity of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in multicomponent reactions is governed by two primary features:
The Michael Acceptor: The nitro group, being a potent electron-withdrawing group, renders the β-carbon of the vinyl moiety highly electrophilic. This makes the double bond an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. This initial Michael addition is often the first and crucial step in many MCR cascades.
The Aromatic Scaffold: The 1,3-dimethoxybenzene core is an electron-rich aromatic system. The methoxy groups are ortho, para-directing and activating, influencing the regioselectivity of subsequent cyclization and aromatization steps that are common in MCRs leading to new aromatic or heteroaromatic rings.
These attributes allow for the design of MCRs that can generate significant molecular complexity in a single, atom-economical step.
Application Note: A Proposed Multicomponent Synthesis of Highly Substituted Anilines
One of the most powerful applications of β-nitrostyrenes in MCRs is the synthesis of highly substituted anilines. While a specific MCR protocol for 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is not extensively documented, a chemically sound and highly probable three-component reaction can be designed based on established reactivity patterns of similar nitroalkenes.[2][3] This proposed reaction involves the condensation of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, an active methylene compound (e.g., malononitrile), and a primary or secondary amine.
Caption: Proposed workflow for the one-pot synthesis of a substituted aniline.
Plausible Mechanistic Pathway
The reaction is believed to proceed through a domino sequence initiated by a Michael addition, followed by intramolecular cyclization and subsequent aromatization.
Michael Addition: The active methylene compound, deprotonated by the amine base, acts as a nucleophile and attacks the electrophilic β-carbon of the nitrovinylbenzene derivative.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the amino group attacks one of the nitrile groups.
Tautomerization and Elimination: A series of tautomerizations and the elimination of a molecule of nitrous acid (HNO2) and water leads to the formation of the stable aromatic aniline ring.
Caption: Simplified mechanistic pathway for the proposed MCR.
Experimental Protocols
The following is a detailed, hypothetical protocol for the synthesis of a polysubstituted aniline derivative from 1,3-Dimethoxy-5-(2-nitrovinyl)benzene. This protocol is based on well-established procedures for similar multicomponent reactions.[2][3]
Protocol 1: Synthesis of 2-Amino-4-(3,5-dimethoxyphenyl)-6-(morpholino)benzene-1,3-dicarbonitrile
Materials:
1,3-Dimethoxy-5-(2-nitrovinyl)benzene (1.0 eq)
Malononitrile (1.1 eq)
Morpholine (1.2 eq)
Ethanol (solvent)
Catalyst (e.g., piperidine, 10 mol%)
Procedure:
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (e.g., 209 mg, 1.0 mmol).
Add ethanol (10 mL) to dissolve the starting material.
To the stirred solution, add malononitrile (e.g., 73 mg, 1.1 mmol) and morpholine (e.g., 105 mg, 1.2 mmol).
Finally, add the catalyst, piperidine (e.g., 10 µL, 0.1 mmol).
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure until precipitation occurs.
Wash the collected solid with cold ethanol to remove any unreacted starting materials and by-products.
Dry the product under vacuum to obtain the purified 2-Amino-4-(3,5-dimethoxyphenyl)-6-(morpholino)benzene-1,3-dicarbonitrile.
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Data Presentation: Expected Reactants and Product
Component
Structure
Molecular Weight ( g/mol )
Role
1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Chemical structure of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
The proposed protocol is grounded in the well-established principles of Michael addition and subsequent cyclization-aromatization reactions, which are extensively documented in the literature for a wide array of nitroalkenes and active methylene compounds.[2][3] The successful formation of the target aniline can be validated through standard analytical techniques:
¹H NMR Spectroscopy: The disappearance of the vinyl protons from the starting nitroalkene and the appearance of new aromatic protons in the product, along with signals corresponding to the amine and methoxy groups, will confirm the reaction.
¹³C NMR Spectroscopy: The appearance of new quaternary carbon signals in the aromatic region and the disappearance of the vinyl carbon signals will provide further evidence of the product formation.
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the expected product will confirm its identity.
IR Spectroscopy: The presence of characteristic peaks for the amino group (N-H stretching) and nitrile groups (C≡N stretching) in the product will support the proposed structure.
Conclusion and Future Perspectives
1,3-Dimethoxy-5-(2-nitrovinyl)benzene is a promising and versatile building block for the construction of complex and diverse molecular architectures through multicomponent reactions. The proposed one-pot synthesis of highly substituted anilines demonstrates the potential of this synthon in generating novel scaffolds for drug discovery. The resulting aniline derivatives, with their multiple points of functionalization, can serve as valuable intermediates for the synthesis of a wide range of biologically active compounds. Further exploration of different active methylene compounds, amines, and reaction conditions will undoubtedly expand the library of accessible molecules from this readily available starting material, paving the way for the discovery of new therapeutic agents.
References
Corey, E. J., & Chen, R. H. K. (1973). A new synthetic method for the synthesis of polysubstituted anilines. Tetrahedron Letters, 14(18), 1611-1612.
Wang, M., Gao, Y., & Wang, J. (2014).
Domino reactions in organic synthesis. Tietze, L. F., & Beifuss, U. (1993). Angewandte Chemie International Edition in English, 32(2), 131-163.
Multicomponent Reactions: Concepts and Applications for Design and Synthesis. Edited by Raquel P. Herrera and Eugenia Marqués-López. Wiley-VCH, 2015.
Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent reactions. John Wiley & Sons.
Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
Orru, R. V., & de Greef, M. (2003). Recent advances in solution-phase multicomponent methodology for the synthesis of heterocyclic compounds. Synthesis, 2003(10), 1471-1499.
Akbari, J., & Heydari, A. (2010). A novel and an efficient one-pot, three-component synthesis of 2-amino-4-aryl-3-cyano-6-(aryl)-5,6-dihydropyridines in aqueous media. Tetrahedron Letters, 51(41), 5445-5447.
Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
Biginelli, P. (1893). Aldehyde-urea derivatives of aceto-and oxaloacetic acids. Gazzetta Chimica Italiana, 23, 360-416.
Technical Support Center: Purification of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
From the Desk of the Senior Application Scientist Welcome to the technical support hub for the purification of 1,3-dimethoxy-5-(2-nitrovinyl)benzene (commonly known as 3,5-dimethoxy- -nitrostyrene). Synthesizing -nitrost...
Author: BenchChem Technical Support Team. Date: March 2026
From the Desk of the Senior Application Scientist
Welcome to the technical support hub for the purification of 1,3-dimethoxy-5-(2-nitrovinyl)benzene (commonly known as 3,5-dimethoxy-
-nitrostyrene). Synthesizing -nitrostyrenes via the Henry (nitroaldol) reaction frequently yields a crude product contaminated with unreacted aldehydes, nitromethane, and complex polymeric byproducts. Because the highly activated nitrovinyl group is exceptionally prone to nucleophilic attack and radical polymerization, standard purification can quickly become a bottleneck.
This guide is engineered to provide you with field-proven, self-validating protocols. We do not just tell you what to do; we explain the thermodynamic and kinetic causality behind why you are doing it, ensuring you can troubleshoot dynamically at the bench.
I. Process Visualization & Decision Matrix
To prevent yield loss and degradation, your purification strategy must follow a strict logical sequence. The decision matrix below outlines the critical paths for standard recrystallization and intervention points for common anomalies like "oiling out" or polymerization.
Fig 1: Logical workflow for the recrystallization and troubleshooting of beta-nitrostyrenes.
II. Quantitative Solvent Selection Data
Selecting the correct solvent is a thermodynamic balancing act. You need a solvent with a steep solubility curve (high solubility at boiling, near-zero at 0 °C) but a low enough boiling point to prevent the thermal polymerization of the nitrovinyl alkene [1].
Solvent
Boiling Point (°C)
Hot Solubility
Cold Solubility (0°C)
Application Suitability & Causality
Methanol
64.7
High
Low
Optimal. The low boiling point minimizes thermal stress, preventing radical polymerization of the alkene.
Ethanol
78.3
Very High
Moderate
Good. Often requires the dropwise addition of water (anti-solvent) to force the product out of the mother liquor.
Isopropanol
82.6
Moderate
Very Low
Fair. Excellent for high recovery, but the higher required heating temperature increases the risk of degradation.
Glacial Acetic Acid
118.1
High
High
Poor. Strictly a reaction solvent. Its high boiling point and strong solvency make crystal recovery nearly impossible.
III. Standard Operating Procedure (SOP): Recrystallization
This protocol is designed as a self-validating system. If the physical observations (color, crystal habit, melting point) deviate from the expected parameters, halt the process and consult the troubleshooting section.
Phase 1: Controlled Dissolution
Preparation: Weigh your crude 1,3-dimethoxy-5-(2-nitrovinyl)benzene. Transfer it to an appropriately sized Erlenmeyer flask.
Solvent Heating: In a separate flask, heat methanol to a gentle simmer (~60 °C) using a water bath. Causality Rule: Never use a direct hotplate. Localized superheating will instantly polymerize the product into a dark, intractable tar.
Saturation: Gradually add the hot methanol to the crude product (approximately 1.5 to 2.5 mL per gram of crude) while swirling continuously. Add just enough solvent to achieve complete dissolution.
Phase 2: Clarification & Nucleation
4. Hot Filtration (Conditional): If dark, insoluble polymeric particulates remain suspended, rapidly filter the hot solution through fluted filter paper into a pre-warmed flask.
5. Thermodynamic Cooling: Allow the flask to cool undisturbed on the benchtop to ambient temperature. Causality Rule: Rapid cooling crashes out impurities. Slow cooling allows the planar aromatic systems to stack into a highly ordered, pure crystal lattice.
6. Forced Precipitation: Once ambient temperature is reached and crystallization has initiated, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to drive the solubility equilibrium toward the solid phase.
Phase 3: Isolation & Validation
7. Filtration: Isolate the bright yellow needles via vacuum filtration using a Büchner funnel.
8. Washing: Wash the filter cake with a minimal volume (1–2 mL) of ice-cold methanol. This displaces the impurity-laden mother liquor without re-dissolving your purified product.
9. Validation: Dry the crystals under high vacuum to a constant weight. To validate the system, perform a melting point analysis. Pure 3,5-dimethoxy-
-nitrostyrene will exhibit a sharp melting point at 132–134 °C [2].
IV. Troubleshooting & FAQs
Q1: My crude product formed a thick oil at the bottom of the flask instead of crystallizing upon cooling. How do I fix this?A1: This phenomenon is known as "oiling out." It occurs when the product separates from the solution at a temperature above its impurity-depressed melting point.
Causality: High concentrations of unreacted 3,5-dimethoxybenzaldehyde or nitromethane disrupt the lattice energy, causing the solute to separate as a liquid phase rather than a solid.
Intervention: Reheat the mixture gently until the oil completely redissolves. Add a few drops of a slightly more polar solvent (e.g., water) to alter the saturation point, and allow it to cool much more slowly. If oiling persists, scratch the inside of the flask vigorously with a glass stirring rod. The micro-abrasions create high-energy nucleation sites that overcome the activation energy barrier for crystal formation[1].
Q2: The recrystallized solid is orange/red and sticky rather than bright yellow needles. What happened?A2: Your product has undergone partial polymerization.
Causality: The electron-withdrawing nitro group makes the adjacent alkene highly susceptible to anionic or radical polymerization. This is usually triggered by prolonged exposure to heat during the dissolution phase or exposure to direct UV light.
Intervention: Recrystallization alone cannot separate heavy polymers effectively because they entangle with the monomer lattice. You must dissolve the sticky mass in a non-polar solvent (like dichloromethane), pass it through a short silica gel plug to trap the high-molecular-weight polymers, evaporate the solvent, and re-attempt the methanol recrystallization with strict temperature controls.
Q3: Why is my yield so low (<40%) after recrystallization?A3: You have likely skewed the thermodynamic equilibrium by using an excessive volume of the recrystallization solvent.
Causality: The solubility curve of 1,3-dimethoxy-5-(2-nitrovinyl)benzene in methanol dictates that a specific fraction will always remain dissolved at room temperature. Excess solvent exponentially increases this lost fraction.
Intervention: Always use the absolute minimum amount of boiling solvent required for dissolution. To recover your lost yield, transfer the mother liquor to a rotary evaporator, concentrate it to about one-third of its original volume, and cool it in an ice bath to harvest a "second crop" of crystals.
Q4: My dried crystals still smell strongly of bitter almonds. Is this a problem?A4: Yes. The "bitter almond" odor indicates contamination with unreacted 3,5-dimethoxybenzaldehyde.
Causality: If the initial Henry reaction did not reach completion, the highly soluble benzaldehyde can become trapped within the interstitial spaces of the rapidly forming nitrostyrene crystals.
Intervention: The product must be washed more thoroughly. Resuspend the crystals in ice-cold methanol or perform a second, highly controlled recrystallization. Ensure the filter cake is washed properly while under vacuum to pull the residual aldehyde into the filtrate.
V. References
PrepChem - Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene. Details the standard synthesis and expected analytical endpoints, including the verified melting point range of 132-134 °C for the pure recrystallized product.
URL:[Link][1]
Technical Support Center: Chromatography of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Overview & Mechanistic Principles Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the chromatographic purification of (CAS: 56723-84-3).
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Mechanistic Principles
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the chromatographic purification of (CAS: 56723-84-3). This conjugated nitroalkene is typically synthesized via the between 3,5-dimethoxybenzaldehyde and nitromethane[1].
Purifying this compound presents unique challenges: it is highly electrophilic, visually distinct (a yellow crystalline solid with a melting point of 81–83 °C)[1], and prone to degradation on highly acidic stationary phases. The protocols below are engineered as self-validating systems, ensuring that every step provides real-time feedback to the operator.
Workflow for the purification of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene via silica chromatography.
Objective: Isolate the target nitrostyrene from unreacted benzaldehyde and polymeric byproducts.
Step 1: Stationary Phase Preparation
Action: Slurry-pack a glass column with Silica Gel 60 (230-400 mesh) using Hexanes/Ethyl Acetate (9:1, v/v).
Causality: Slurry packing prevents air entrapment and channeling. The 9:1 non-polar ratio ensures the target analyte partitions strongly into the stationary phase upon loading, preventing premature elution.
Self-Validation Check: The solvent front must descend perfectly horizontally. A skewed front indicates an uneven silica bed, requiring repacking before loading.
Step 2: Sample Loading (Dry Loading Technique)
Action: Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM). Add silica gel (approx. 3× the crude mass) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained.
Causality: 1,3-Dimethoxy-5-(2-nitrovinyl)benzene has limited solubility in pure hexanes. Liquid loading in DCM would severely disrupt the column equilibrium and cause band broadening. Dry loading ensures a narrow initial sample band.
Self-Validation Check: The dry-loaded silica must not stick to the flask walls. Clumping indicates residual DCM, which will ruin the chromatographic resolution.
Step 3: Elution and Fraction Collection
Action: Elute using an isocratic flow of Hexanes/EtOAc (9:1) for 3 column volumes (CV), then introduce a shallow gradient to 4:1 if the target band is delayed.
Causality: The nitro group and dimethoxy rings interact strongly with the silanol groups. A gradual increase in polarity outcompetes these hydrogen-bonding interactions.
Self-Validation Check: The product is a bright yellow crystalline solid[1]. You will visually observe a yellow band moving down the column. Fraction pooling is validated by TLC (UV 254 nm), where the highly conjugated nitrostyrene quenches fluorescence intensely.
Quantitative Data: Solvent System Optimization
To facilitate rapid method development, the following table summarizes the retention behavior of the target nitrostyrene and its primary synthetic precursor.
Solvent System (v/v)
Rf: 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Rf: 3,5-Dimethoxybenzaldehyde
Resolution Quality
Hexanes / EtOAc (9:1)
~0.35
~0.45
Moderate (Requires fine fraction collection)
Hexanes / EtOAc (4:1)
~0.65
~0.75
Poor (High risk of co-elution)
Toluene / Hexanes (1:1)
~0.30
~0.50
Excellent (Orthogonal selectivity)
DCM / Hexanes (1:1)
~0.40
~0.55
Good (Alternative to Toluene)
Troubleshooting Guides & FAQs
Q1: My target nitrostyrene is co-eluting with the unreacted 3,5-dimethoxybenzaldehyde. How do I resolve this?Mechanistic Causality: Both molecules possess the 3,5-dimethoxyaryl motif, resulting in similar dipole moments and hydrogen-bond accepting capabilities on normal-phase silica. In highly polar systems (like 4:1 Hexanes/EtOAc), their retention times converge.
Solution: Switch your solvent system to exploit
interactions rather than just dipole-dipole interactions. As shown in the data table, replacing Ethyl Acetate with Toluene alters the selectivity (), drastically improving the separation between the aldehyde and the nitroalkene.
Decision matrix for resolving co-elution of nitrostyrene and unreacted benzaldehyde precursors.
Q2: I observe a dark, insoluble band stuck at the top of the column, and my yield is lower than expected. What happened?Mechanistic Causality: Nitrostyrenes are highly electrophilic at the
-carbon (due to the electron-withdrawing nitro group) and can undergo base-catalyzed or acid-catalyzed polymerization, as well as Michael additions with nucleophilic impurities. Standard silica gel is slightly acidic, which can trigger degradation if the crude mixture is left on the column for extended periods.
Solution:
Minimize Residence Time: Run the column using flash chromatography (pressurized) rather than gravity.
Buffer the Silica: Pre-treat the silica gel with 1% Triethylamine (TEA) in hexanes during the slurry packing phase to neutralize highly active acidic silanol sites, then flush with the standard mobile phase before loading.
Q3: The fractions containing my product turned from bright yellow to a brownish hue during solvent evaporation. Is the product degrading?Mechanistic Causality: 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is sensitive to prolonged thermal stress and UV light. The rotary evaporator bath temperature may be too high, inducing thermal decomposition or E/Z isomerization of the double bond.
Solution: Maintain the water bath temperature strictly below 35 °C during concentration. Shield the receiving flask with aluminum foil if your laboratory has intense natural or UV lighting. The final product can be recrystallized from diethyl ether to yield pure yellow crystals[1].
References
Henry, M. C. (2020). "Novel one-pot methods for the synthesis of heterocycles and functional aromatic compounds" (PhD Thesis). University of Glasgow.[Link]
Kashid, A. M., et al. (2014). "Synthesis, biological screening and ADME prediction of benzylindole derivatives as novel anti-HIV-1, anti-fungal and anti-bacterial agents." ResearchGate. [Link]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene via Henry Condensation
Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who utilize the Henry (nitroaldol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals who utilize the Henry (nitroaldol) condensation for this specific transformation. Our focus is to provide in-depth, field-proven insights into the common side reactions that can compromise yield and purity, and to offer robust troubleshooting strategies and an optimized protocol to ensure successful outcomes.
Section 1: FAQ - Understanding and Overcoming Common Pitfalls
This section addresses the most frequent issues encountered during the Henry condensation of 3,5-dimethoxybenzaldehyde with nitromethane.
Q1: My overall yield of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is critically low, and my crude NMR shows a complex mixture of products. What are the most likely side reactions?
A: A low yield of the target nitroalkene accompanied by a complex product profile typically points to a combination of competing reaction pathways. For this specific synthesis, the primary culprits are the Cannizzaro reaction and anionic polymerization of the desired product.
Cannizzaro Reaction: Your starting material, 3,5-dimethoxybenzaldehyde, lacks α-hydrogens. In the presence of a strong base (a common condition for the Henry reaction), the aldehyde can undergo a disproportionation reaction with itself, yielding 3,5-dimethoxybenzyl alcohol and 3,5-dimethoxybenzoic acid.[1][2][3] This pathway consumes your starting material, directly reducing the maximum possible yield.
Polymerization: The product, 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, is an electron-deficient alkene due to the powerful electron-withdrawing nitro group.[4] This makes it highly susceptible to base-catalyzed anionic polymerization. The same base used to initiate the Henry reaction can initiate this process, leading to the formation of intractable polymeric tars and significantly reducing the isolated yield of the desired monomer.
Retro-Henry Reaction: The initial carbon-carbon bond formation of the Henry reaction is reversible.[3][5] Under certain conditions, the β-nitro alcohol intermediate can revert to the starting aldehyde and nitronate, leading to an unfavorable equilibrium and an incomplete reaction.
Q2: I've confirmed the presence of 3,5-dimethoxybenzyl alcohol and 3,5-dimethoxybenzoic acid in my reaction mixture. How did this happen and how can I prevent it?
A: The presence of these two compounds is the classic signature of the Cannizzaro reaction .[1][6][7] This side reaction becomes dominant when using strong bases with aldehydes that lack α-hydrogens, such as your 3,5-dimethoxybenzaldehyde substrate.
Mechanism: The reaction is initiated by the attack of a hydroxide ion (or other strong base) on the aldehyde's carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion (H⁻) to a second molecule of the aldehyde.[2][8] This "self-redox" process results in one molecule being reduced to the alcohol and the other being oxidized to the carboxylic acid.[1]
Troubleshooting and Prevention:
Choice of Base: This is the most critical factor. Avoid strong, non-nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). Instead, utilize milder amine bases such as triethylamine (TEA), or employ a catalyst system like ammonium acetate. These bases are strong enough to deprotonate nitromethane (pKa ≈ 10 in water) but are less likely to promote the Cannizzaro reaction.[9]
Temperature Control: The Cannizzaro reaction is often accelerated at higher temperatures. Maintaining strict temperature control, typically at or below room temperature, can help favor the desired Henry pathway.
Stoichiometry: Ensure that nitromethane is present in a slight excess to favor its reaction with the aldehyde over the aldehyde's self-condensation.
Q3: My reaction produced a significant amount of a sticky, yellow-brown, insoluble tar. What is this and how can I avoid it?
A: The formation of an intractable tar is a strong indicator of anionic polymerization of the 1,3-Dimethoxy-5-(2-nitrovinyl)benzene product.
Mechanism: The product is a nitroalkene, a class of monomers known to be reactive in polymerization.[4] The nitronate anion, formed by the deprotonation of nitromethane, or any residual base in the reaction mixture can act as an initiator. It attacks the β-carbon of the nitroalkene in a Michael-type addition, generating a new carbanion which then propagates by attacking another monomer unit. This chain reaction leads to high molecular weight polymers that are often insoluble and difficult to characterize.
Troubleshooting and Prevention:
Limit Base Concentration: Use only a catalytic amount of base. Once the initial Henry reaction is complete, the base's role is finished. Excess base will only serve to initiate polymerization.
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction by TLC. Once the aldehyde is gone, proceed with the workup promptly.
Quench the Reaction: The workup procedure should effectively neutralize the basic catalyst. A mild acidic quench (e.g., with a saturated aqueous solution of NH₄Cl) will protonate any remaining anions and stop the polymerization process.
Section 2: Visualizing the Reaction Network
Understanding the interplay between the desired reaction and its side pathways is crucial for effective troubleshooting. The following diagrams illustrate these competing processes.
Desired Henry Condensation Pathway
Caption: The intended reaction sequence for the Henry condensation.
Competing Side Reaction Network
Caption: The main reaction competing with Cannizzaro and polymerization.
Section 3: Troubleshooting and Optimization
Troubleshooting Summary Table
Observed Problem
Probable Cause
Recommended Solution(s)
Low yield; presence of alcohol and acid byproducts in NMR/LCMS.
Cannizzaro Reaction
1. Replace strong base (NaOH, KOH) with a milder amine base (e.g., triethylamine, ammonium acetate).2. Maintain strict temperature control (0-25°C).3. Use a slight excess of nitromethane.
Formation of a sticky, insoluble tar or precipitate.
Anionic Polymerization
1. Use only a catalytic amount of base.2. Monitor the reaction closely and work up promptly upon completion.3. Ensure the workup effectively neutralizes the catalyst.
Reaction stalls; significant starting material remains after 24h.
Retro-Henry Reaction (Unfavorable Equilibrium)
1. Ensure the subsequent dehydration step is facilitated. Using a system like ammonium acetate in refluxing acetic acid can drive the reaction towards the alkene product.2. Check the purity and activity of the base catalyst.
Product decomposes during purification.
Product Instability
1. Avoid harsh acidic or basic conditions during workup and chromatography.2. Purify via recrystallization if possible, or use a neutral silica gel for chromatography.3. Store the final product in a cool, dark place.
Recommended Optimized Protocol
This protocol is designed to favor the Henry condensation and subsequent dehydration while minimizing the Cannizzaro reaction and product polymerization.
Materials:
3,5-Dimethoxybenzaldehyde
Nitromethane (≥99% purity)
Ammonium acetate (catalyst)
Glacial acetic acid (solvent)
Methanol (for recrystallization)
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
Reaction Setup: In a round-bottom flask, combine 3,5-dimethoxybenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.5 eq).
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of aldehyde). The acetic acid serves both as a solvent and as a co-catalyst to facilitate the dehydration of the intermediate nitro alcohol.
Reaction Execution: Heat the mixture to a gentle reflux (approx. 100-110°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting aldehyde. The reaction is typically complete within 2-4 hours.
Workup - Product Precipitation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature, and then further cool it in an ice bath for 30-60 minutes. The yellow product, 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, should precipitate from the acetic acid solution.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and ammonium salts, followed by a wash with a small amount of cold methanol to remove any unreacted starting materials.
Purification: The crude product is often of high purity. For further purification, it can be recrystallized from hot methanol or ethanol.
Drying and Storage: Dry the purified yellow crystals under vacuum. Store the final product protected from light.
Rationale for this Protocol:
The use of ammonium acetate provides a mild basic environment (from the acetate ion) sufficient for the Henry reaction while the ammonium ion helps to buffer the system.
Refluxing in acetic acid creates conditions that strongly favor the immediate dehydration of the β-nitro alcohol intermediate to the final nitroalkene. This drives the equilibrium forward, overcoming the retro-Henry reaction and preventing the isolation of the unstable alcohol intermediate.[10]
This one-pot condensation-dehydration is highly efficient and avoids the use of strong bases, thus completely suppressing the Cannizzaro reaction and minimizing the risk of polymerization.
Section 4: References
PHARMD GURU. (2025, November 14). CANNIZZARO REACTION. Retrieved from [Link]
SATHEE. (n.d.). Cannizzaro Reaction Mechanism. Retrieved from [Link]
Allen. (2025, May 25). Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs. Retrieved from [Link]
Technical Support Center: Stabilizing 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Welcome to the technical support and troubleshooting center for handling 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (commonly known as 3,5-dimethoxy- -nitrostyrene). As a Senior Application Scientist, I have designed this gui...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support and troubleshooting center for handling 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (commonly known as 3,5-dimethoxy-
-nitrostyrene). As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals mitigate the inherent instability of this highly reactive monomer.
Mechanistic Overview: The Causality of Degradation
To prevent polymerization, we must first understand the molecular causality driving it. The 2-nitrovinyl group is highly activated toward nucleophilic attack and polymerization. While the 1,3-dimethoxy groups on the benzene ring are electron-donating, their meta relationship to the nitrovinyl moiety prevents them from donating electron density directly into the alkene via resonance.
Consequently, the
-carbon remains intensely electrophilic. This makes the molecule highly susceptible to:
Anionic Polymerization: Initiated by trace bases or nucleophiles during workup[1].
Radical Polymerization: Triggered by thermal energy (heat) or UV light, which induces
isomerization and generates reactive radical intermediates[1].
Troubleshooting Workflow
Use the following diagnostic logic tree to identify and resolve the root cause of degradation in your lab.
Troubleshooting workflow for preventing nitroalkene polymerization.
Frequently Asked Questions (FAQs)
Q1: My 1,3-dimethoxy-5-(2-nitrovinyl)benzene turned from yellow crystals into a brown, viscous oil during rotary evaporation. What happened?A1: Concentration on a rotary evaporator often involves a heated water bath, which accelerates the radical polymerization of the highly electrophilic nitrovinyl group[1]. As the solvent is removed, the local concentration of the monomer increases, drastically accelerating the reaction rate.
Solution: Concentrate the solution at or below room temperature (≤ 25 °C) using a high-vacuum setup[1].
Q2: We purified the compound via silica gel chromatography, but recovery was extremely low, and the column turned orange/brown. Why?A2: Silica gel possesses silanol groups that can act as weak acids or bases. Furthermore, the massive surface area of the stationary phase forces the nitroalkene monomers into close proximity, drastically lowering the activation entropy required for polymerization[1].
Solution: Minimize the time the compound spends on the column by using rapid flash chromatography[1]. Alternatively, bypass chromatography entirely and use recrystallization (see SOP below), which is the standard method for yielding stable nitrostyrene prisms[2][3].
Q3: How should we store batch quantities for high-throughput screening over several months?A3: For long-term storage, the purified solid must be stored at -20 °C in amber glass vials backfilled with an inert gas like nitrogen or argon[1][4]. If the compound is particularly prone to degradation in your specific assay buffers, consider adding a radical inhibitor such as 10–50 ppm of Butylated Hydroxytoluene (BHT)[1].
Q4: Can I quench my reaction mixture with an amine base before extracting the nitrostyrene?A4: Absolutely not. Primary and secondary amines are strong nucleophiles that will undergo rapid Michael addition with the
-carbon of the nitrostyrene, leading to immediate degradation and polymerization[1]. Always use a strictly neutral or slightly acidic workup.
Standard Operating Procedures (SOPs)
Protocol 1: Purification via Recrystallization (Self-Validating System)
Causality: Recrystallization from ethanol is preferred over silica gel because ethanol is a poor nucleophile and effectively solubilizes the hot monomer while excluding water, preventing surface-catalyzed polymerization[1][2][3].
Dissolution: In a fume hood, dissolve the crude 1,3-dimethoxy-5-(2-nitrovinyl)benzene in a minimal volume of boiling absolute ethanol.
Hot Filtration: Filter the hot mixture rapidly through a pre-warmed fluted filter paper to remove any insoluble polymeric impurities that have already formed.
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer the flask to a 2–8 °C refrigerator for 4 hours[2]. Protect the flask from ambient light by wrapping it in aluminum foil[1].
Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold ethanol.
Drying: Dry the crystals under high vacuum at room temperature for 2 hours.
Validation Check: The protocol is self-validating through visual inspection. Successful exclusion of polymers yields distinct, bright yellow crystalline prisms[2][3]. If the resulting solid is dull, orange, or sticky, polymeric impurities remain, and the recrystallization must be repeated with a higher solvent-to-solute ratio.
Protocol 2: Preparation of Inhibitor-Stabilized Stock Solutions
Causality: BHT acts as a radical scavenger. It donates a hydrogen atom to any reactive radical species formed by UV or thermal initiation, terminating the auto-oxidation or polymerization chain reaction before it propagates[1].
Weighing: Weigh the purified nitrostyrene into a clean, dry amber glass vial to protect it from UV-induced
Inhibitor Addition: Add 50 ppm of Butylated Hydroxytoluene (BHT) relative to the mass of the nitrostyrene[1].
Solvent Addition: Dissolve the mixture in an inert, non-nucleophilic solvent (e.g., anhydrous dichloromethane or toluene).
Sealing: Purge the headspace of the vial with a gentle stream of nitrogen gas to displace oxygen[4]. Seal tightly with a PTFE-lined cap.
Storage: Store the stabilized solution at -20 °C[1].
Validation Check: A properly stabilized solution will remain clear and free of viscosity changes. To validate monomer integrity before downstream experiments, run a quick Thin Layer Chromatography (TLC) plate; a single tight spot with no baseline streaking confirms the absence of polymeric degradation.
Quantitative Stability Matrix
The following table summarizes the expected shelf life and monomer integrity of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene under various storage conditions.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS No. 56723-84-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability of this compound during experimental use. The unique reactivity of the β-nitrostyrene moiety requires careful consideration of solvent choice and environmental conditions to prevent degradation and ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in solution?
The primary cause of instability is the high electrophilicity of the carbon-carbon double bond, which is activated by the potent electron-withdrawing nitro group (-NO₂). This makes the molecule highly susceptible to nucleophilic attack, particularly Michael (1,4-conjugate) addition.[1] Solvents that are nucleophilic, such as alcohols (methanol, ethanol) or even water, can add across the double bond, leading to the formation of an undesired adduct and loss of your starting material.
Q2: My solution of the compound in methanol turned from yellow to colorless overnight. What happened?
This is a classic sign of degradation. The yellow color is characteristic of the conjugated π-system of the nitrostyrene. When a nucleophilic solvent like methanol adds across the double bond via a Michael addition, this conjugation is broken. The resulting saturated adduct is typically colorless. This indicates that your compound has likely reacted with the solvent.
Q3: Which solvents are recommended for dissolving and storing 1,3-Dimethoxy-5-(2-nitrovinyl)benzene?
For maximum stability, polar aprotic solvents are highly recommended.[2] These solvents can dissolve the compound effectively without having a labile proton that can initiate or participate in degradation pathways.
Good (with caution): Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO). While aprotic, they can sometimes contain water impurities or degrade to form nucleophilic species. Always use anhydrous, high-purity grades.
Q4: How does pH affect the stability of the compound in aqueous or mixed-solvent systems?
The stability of nitrostyrenes is highly pH-dependent.[3][4] Basic conditions (high pH) are particularly detrimental. A base can deprotonate any available nucleophile (like water or alcohols), increasing its reactivity and accelerating the rate of Michael addition.[5] Acidic conditions can also pose problems, potentially catalyzing hydrolysis or other reactions. For any work involving aqueous media, it is critical to buffer the system, preferably in a neutral to slightly acidic range (pH 5-7), and to minimize exposure time.
Q5: Is this compound sensitive to light or temperature?
Yes. Like many conjugated nitroaromatic compounds, 1,3-Dimethoxy-5-(2-nitrovinyl)benzene is susceptible to photodegradation.[6][7] Exposure to UV or even strong ambient light can cause cis-trans isomerization of the double bond or lead to other decomposition pathways, altering the compound's reactivity and purity.[8][9] While generally stable at room temperature in a suitable solvent, elevated temperatures can accelerate degradation, especially in the presence of reactive impurities or suboptimal solvents.[10]
Troubleshooting Guide
This section addresses common problems encountered during experiments.
Problem
Probable Cause(s)
Recommended Solution & Explanation
Low or no yield in a reaction
Solvent-Induced Degradation: The compound was degraded by a nucleophilic (protic) reaction solvent (e.g., ethanol, methanol) before your reagent could react.
Action: Switch to a polar aprotic solvent like THF or Acetonitrile. Causality: Protic solvents act as nucleophiles. By using an aprotic solvent, you eliminate this degradation pathway, ensuring the compound is available to participate in your intended reaction.[11][12]
Appearance of a new, more polar spot on TLC analysis
Michael Adduct Formation: A nucleophile (solvent, water, or basic reagent) has added to the nitrovinyl group. The resulting adduct is typically more polar.
Action: Immediately analyze the new spot by LC-MS or NMR to confirm its identity. Prepare fresh solutions in anhydrous aprotic solvents. If a basic reagent is used, consider adding it at a low temperature (-10 to 0 °C) to control reactivity.
Inconsistent biological assay results
Stock Solution Degradation: The compound stock solution, likely prepared in DMSO or an alcohol, has degraded over time. Photodegradation: The plate or solution was exposed to light for an extended period.[13]
Action: Prepare fresh stock solutions in anhydrous DMSO or Acetonitrile immediately before use. Store stock solutions in amber vials at -20°C or -80°C for long-term storage. During assays, protect plates from light by covering them with foil. Validation: Run a purity check (e.g., HPLC) on your stock solution before each experiment to ensure its integrity.
Solution color fades during workup
pH-Driven Degradation: The compound is exposed to basic conditions during an aqueous workup (e.g., a sodium bicarbonate wash).
Action: Perform aqueous washes with neutral or slightly acidic solutions (e.g., brine, dilute pH 5-6 buffer). Minimize the contact time with the aqueous phase and work quickly. Ensure the organic solvent used for extraction is aprotic and water-immiscible (e.g., DCM, EtOAc).
Data Summary: Solvent Stability
The following table provides a qualitative summary of the stability of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene based on the known reactivity of β-nitrostyrenes. Stability is assessed over a 24-hour period at room temperature.
Solvent
Solvent Type
Stability Rating
Remarks
Dichloromethane (DCM)
Polar Aprotic
Excellent
Recommended for reactions and short-term storage. Ensure anhydrous grade.
Acetonitrile (MeCN)
Polar Aprotic
Excellent
Excellent choice for reactions and analytical work (HPLC). Use anhydrous grade.
Tetrahydrofuran (THF)
Polar Aprotic
Very Good
Good for reactions. Use freshly distilled or inhibitor-free anhydrous THF to avoid peroxide impurities.
Ethyl Acetate (EtOAc)
Polar Aprotic
Very Good
Suitable for extractions and chromatography. Can undergo slow hydrolysis if water is present.
Dimethylformamide (DMF)
Polar Aprotic
Good
Use with caution. Anhydrous, peptide-synthesis grade is recommended. Can contain amine impurities that cause degradation.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
Good
Standard for biological stock solutions. Use only high-purity, anhydrous grade. Store frozen and in small aliquots to minimize water absorption.
Methanol (MeOH)
Polar Protic
Poor
Not Recommended. Reacts with the compound via Michael addition.[5]
Ethanol (EtOH)
Polar Protic
Poor
Not Recommended. Reacts with the compound via Michael addition.
Water
Polar Protic
Very Poor
Not Recommended. Insoluble and promotes rapid degradation, especially if pH is not strictly controlled.[4]
Key Degradation Pathway & Experimental Workflows
Understanding the primary mechanism of degradation is key to preventing it. The diagram below illustrates the base-catalyzed Michael addition of an alcohol (ROH) to the nitrostyrene core.
Caption: Base-catalyzed Michael Addition degradation pathway.
Recommended Experimental Workflow for Solvent Selection
To ensure experimental success, a systematic approach to handling the compound is crucial.
Caption: Workflow for selecting a stable solvent system.
Protocols
Protocol 1: Preparation of a Stock Solution for Biological Assays
This protocol minimizes the risk of degradation and water contamination.
Material Preparation:
Use a brand new, sealed bottle of anhydrous, high-purity DMSO.
Use a new, unopened vial of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene.
Have sterile, amber-colored microcentrifuge tubes or cryovials ready.
Procedure:
Allow the vial of the compound to equilibrate to room temperature before opening to prevent moisture condensation.
In a controlled environment (e.g., a glove box or under a stream of dry argon/nitrogen), weigh the desired amount of the compound directly into the vial.
Using a calibrated pipette with a fresh tip, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
Cap the vial tightly and vortex for 30-60 seconds until fully dissolved. A brief, gentle warming (to 30-35°C) can be used if necessary, but avoid excessive heat.
Immediately aliquot the stock solution into single-use volumes in the amber cryovials.
Storage:
Flash-freeze the aliquots and store them at -80°C.
For use, thaw a single aliquot, use it for the experiment, and discard any remainder. Do not re-freeze thawed solutions.
Protocol 2: Monitoring Stability by Thin-Layer Chromatography (TLC)
This is a quick and effective method to check for degradation.
Sample Preparation:
Prepare a fresh solution of the compound in the test solvent at a concentration of ~1-2 mg/mL.
TLC Procedure (Time Zero):
Immediately after preparation, spot the solution onto a silica gel TLC plate.
Develop the plate using an appropriate mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate).
Visualize the plate under UV light (254 nm) and circle the spot corresponding to the compound. Calculate its Rf value.
Incubation:
Leave the vial containing the solution on the benchtop, protected from direct light, for a set period (e.g., 1, 4, or 24 hours).
TLC Procedure (Time X):
After the incubation period, spot the solution again on the same TLC plate next to the original spot.
Develop and visualize as before.
Analysis:
Stable: Only the original spot is visible.
Degradation: A new, usually more polar (lower Rf), spot appears. The intensity of the original spot may decrease.
References
ResearchGate. (n.d.). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
Pharmaceutical Technology. (2007). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]
R Discovery. (1999). Thermal degradation of poly-p-nitrostyrene. Polymer Degradation and Stability, 63. Retrieved from [Link]
AccelaChem. (n.d.). 86255-43-8,1,3-Dimethoxy-5-(2-Nitrovinyl)Benzene. Retrieved from [Link]
Reddit. (2019). Nitrostyrene reduction. r/OrganicChemistry. Retrieved from [Link]
Synerzine. (2018). Benzene, 1,3-dimethoxy-. Safety Data Sheet. Retrieved from [Link]
Hice, J., & Kaplan, L. A. (1960). The Mechanism of the Decomposition of 1,1,1,3-Tetranitro-2-phenylpropane to Nitroform and β-Nitrostyrene. Journal of the American Chemical Society.
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
ChemBK. (2024). 1,4-DIMETHOXY-2-(2-NITROVINYL)BENZENE. Retrieved from [Link]
DTIC. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. Retrieved from [Link]
Beilstein Journals. (n.d.). Supporting information. Retrieved from [Link]
Macsen Labs. (n.d.). 1,3-Dimethoxy Benzene (CAS 151-10-0). Retrieved from [Link]
PubChem. (n.d.). 1,3-Dimethoxy-5-nitrobenzene. Retrieved from [Link]
PMC. (2023). Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). Retrieved from [Link]
ResearchGate. (2013). (PDF) Photostability testing of pharmaceutical products. Retrieved from [Link]
PubMed. (2006). Microbial degradation of styrene: biochemistry, molecular genetics, and perspectives for biotechnological applications. Retrieved from [Link]
PMC. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Retrieved from [Link]
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]
YouTube. (2022). Protic and Aprotic solvents - and the reaction speed. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Solvent-induced polymorphism in dipodal N-donor ligands containing a biphenyl core. Retrieved from [Link]
P2 InfoHouse. (n.d.). Substituent effects in stilbene-based merocyanine dyes. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-2-nitro- (CAS 91-23-6). Retrieved from [Link]
NIST. (n.d.). Benzene, 1,3-dimethoxy-. NIST WebBook. Retrieved from [Link]
ResearchGate. (n.d.). Plot of σ a-σ f versus f LM (ε,n) in a aprotic and b protic solvents for DMTCO.
NIST. (n.d.). Benzene, 1,3-dimethoxy-. NIST WebBook. Retrieved from [Link]
Sigma-Aldrich. (2022). Certified Reference Material 1,3,5-Trimethoxybenzene. Retrieved from [Link]
ResearchGate. (n.d.). Reaction in DMF with 1,3,5‐trimethoxybenzene as an internal standard....
Journal of Drug Delivery & Therapeutics. (2021). Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method. Retrieved from [Link]
Semantic Scholar. (n.d.). Thermal stability of polydivinylbenzene and of copolymers of styrene with divinylbenzene and with trivinylbenzene. Retrieved from [Link]
MDPI. (2020). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Retrieved from [Link]
Technical Support Center: 1,3-Dimethoxy-5-(2-nitrovinyl)benzene Reaction & Work-Up Protocols
Welcome to the Application Scientist Support Portal. 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS 56723-84-3), frequently referred to as 3,5-dimethoxy- -nitrostyrene, is a highly versatile synthetic intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS 56723-84-3), frequently referred to as 3,5-dimethoxy-
-nitrostyrene, is a highly versatile synthetic intermediate. Due to the strongly electron-withdrawing nitro group conjugated with the aromatic ring, the vinyl moiety is highly electrophilic. This makes it an excellent Michael acceptor and a prime candidate for reduction to phenethylamine derivatives. However, this same reactivity makes its work-up procedures highly susceptible to polymerization, intractable emulsions, and yield loss.
This guide provides field-proven troubleshooting protocols and causality-based solutions for its most common reactions.
Part 1: Synthesis Work-Up (Henry/Knoevenagel Condensation)
Reaction context: Condensation of 3,5-dimethoxybenzaldehyde with nitromethane using a basic catalyst (e.g., ammonium acetate or ethylenediamine).
Q: During the aqueous quench, my product forms a dark, sticky oil instead of precipitating as a crystalline solid. How do I fix this?A: This is a classic issue caused by base-catalyzed polymerization. The nitroalkene product is highly sensitive to basic conditions. If the reaction is quenched with neutral water while the basic catalyst is still active, the localized basicity promotes intermolecular Michael additions, resulting in oligomeric tars.
The Fix: Always quench the reaction mixture by pouring it slowly into an ice-cold acidic solution (e.g., 1M HCl or 5% acetic acid). This instantly protonates the amine catalyst, halting base-catalyzed degradation. If an oil still forms, it is likely supersaturated; add a seed crystal and scratch the inside of the flask vigorously with a glass rod to induce crystallization.
Q: My isolated nitrostyrene is contaminated with unreacted 3,5-dimethoxybenzaldehyde. Can I remove it without column chromatography?A: Yes. Aldehydes can be selectively removed during the work-up by washing the organic extract with a saturated aqueous solution of sodium bisulfite (NaHSO
). The bisulfite reacts with the unreacted aldehyde to form a water-soluble bisulfite adduct, which partitions into the aqueous layer, leaving the highly pure nitrostyrene in the organic phase.
Part 2: Hydride Reduction Work-Up (The Emulsion Problem)
Reaction context: Reduction of the nitroalkene to 2-(3,5-dimethoxyphenyl)ethanamine using Lithium Aluminum Hydride (LiAlH
reduction formed an unfilterable, gray gelatinous mass during the aqueous quench. How do I break this emulsion and recover my amine?A: You have encountered the dreaded "aluminum gel." When LiAlH is quenched arbitrarily with water, it forms polymeric aluminum hydroxides[Al(OH)] that trap your product in a colloidal suspension. To prevent this, you must use the Fieser Work-Up (also known as the 1:1:3 method)[2]. This precise stoichiometric addition converts the aluminate salts into a form that can be easily filtered, maximizing the recovery of the desired product[3].
Dilution: Cool the reaction mixture to 0 °C in an ice bath. Dilute with an equal volume of anhydrous Et
O or THF to reduce viscosity.
Water Quench: Very slowly, dropwise, add
mL of distilled water . Caution: Highly exothermic; H gas will evolve rapidly.
Base Addition: Add
mL of 15% (w/v) NaOH aqueous solution . This converts the insoluble aluminum hydroxide into soluble aluminate intermediates.
Final Water Addition: Add
mL of distilled water . This sudden shift in solubility forces the precipitation of highly cross-linked, granular lithium aluminate salts.
Maturation: Remove the ice bath, warm to room temperature, and stir vigorously for 15 minutes. The gray mixture will self-validate by turning into a suspension of crisp, white salts.
Drying & Filtration: Add anhydrous MgSO
, stir for another 15 minutes to scavenge residual water, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF to extract any trapped amine.
Part 3: Michael Addition Work-Up
Reaction context: Nucleophilic attack (e.g., by thiols, amines, or enolates) on the electrophilic double bond of 1,3-dimethoxy-5-(2-nitrovinyl)benzene.
Q: I am seeing retro-Michael products and epimerization at the
-nitro carbon during my extraction. Why is my product degrading?A: Michael additions to nitroalkenes are highly reversible. Prolonged exposure to basic conditions (even mild bases like NaHCO used during standard washes) during the aqueous work-up can deprotonate the acidic -nitro proton. This triggers the retro-Michael reaction or causes epimerization/racemization of newly formed stereocenters.
The Fix: Quench the reaction strictly at low temperatures (-78 °C to 0 °C) using a cold, mildly acidic buffer, such as saturated aqueous NH
Cl. Perform the organic extraction rapidly, keeping the biphasic mixture cold, and dry the organic layer immediately over NaSO. Avoid any basic aqueous washes.
Quantitative Data: Comparison of LiAlH
Quenching Methods
To optimize your reduction work-up, compare the standard methods below. The Fieser method is generally superior for 1,3-dimethoxy-5-(2-nitrovinyl)benzene reductions due to the basic nature of the resulting phenethylamine, which can coordinate with free aluminum ions.
Work-Up Method
Reagents Added (per 1g LiAlH)
Filtration Speed
Amine Recovery Yield
Notes
Fieser (1:1:3)
1 mL HO, 1 mL 15% NaOH, 3 mL HO
Very Fast (< 5 mins)
> 90%
Forms granular, non-coordinating salts. Best for basic amines.
Rochelle Salt
Excess sat. aq. Potassium Sodium Tartrate
Slow (requires 12h stir)
80 - 85%
Biphasic extraction. Good for acid-sensitive substrates, but slow.
Acid/Base Extraction
Excess 1M HCl, then excess 1M NaOH
Very Slow (Emulsions)
< 60%
Prone to severe emulsions. High risk of product loss in the gel.
Experimental Workflow Visualization
Below is the standard operational workflow for the Fieser work-up following the reduction of 1,3-dimethoxy-5-(2-nitrovinyl)benzene.
Step-by-step Fieser work-up workflow for LiAlH4 reductions to prevent aluminum emulsions.
References
Synthetic Studies Toward the Total Syntheses of Norcrassin A and Berbamine & Development. eScholarship.org. [Link]
Enantioselective Addition of Diethylzinc to Benzaldehyde (Fieser Workup). Università degli Studi di Genova. [Link]
Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine. National Institutes of Health (PMC). [Link]
Alternative reagents to 1,3-Dimethoxy-5-(2-nitrovinyl)benzene in cycloadditions
As a Senior Application Scientist, selecting the optimal dipolarophile or dienophile is a critical decision that dictates the trajectory of your entire synthetic campaign. While 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (3,5...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, selecting the optimal dipolarophile or dienophile is a critical decision that dictates the trajectory of your entire synthetic campaign. While 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (3,5-dimethoxy-
-nitrostyrene) is a classically utilized Michael acceptor and cycloaddition partner, its highly functionalized nature is a double-edged sword. The strongly electron-withdrawing nitro group drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), ensuring rapid reactivity. However, the bulky 3,5-dimethoxyaryl moiety imposes severe steric penalties during endo-approach transition states, and the nitro group is notoriously difficult to cleanly remove post-reaction if your target scaffold does not require it.
For researchers and drug development professionals looking to optimize [3+2] and [4+2] cycloadditions, this guide objectively evaluates superior alternative reagents. We will analyze their mechanistic advantages, benchmark their quantitative performance, and provide self-validating experimental protocols to ensure seamless integration into your workflows.
In 1,3-dipolar cycloadditions (e.g., with azomethine ylides or nitrones), the primary driving force is the HOMO(dipole)–LUMO(dipolarophile) energy gap[1]. While 3,5-dimethoxy-
-nitrostyrene provides a sufficiently low LUMO, it forces the retention of a bulky, electron-rich aromatic ring in the final cycloadduct.
When designing a synthetic route, we must consider post-cycloaddition utility . If the goal is to synthesize an unfunctionalized or variably substituted aliphatic heterocycle, using a surrogate reagent that can be easily cleaved or modified is vastly superior to brute-forcing a highly substituted nitrostyrene[2].
The Premier Alternatives
Phenyl Vinyl Sulfone (PVS): The ultimate "synthetic chameleon." PVS acts as an exceptional dipolarophile due to the strong electron-withdrawing nature of the sulfone group. Crucially, unlike a nitro group, the phenylsulfonyl moiety can be cleanly removed via reductive desulfonylation, effectively making PVS a stable, liquid surrogate for gaseous ethylene[3][4].
N-Phenylmaleimide (NPM): The stereocontrol champion. Its rigid s-cis conformation and dual carbonyls enforce a highly organized endo transition state, virtually guaranteeing >95:5 diastereoselectivity in complex cascade reactions[2].
Unsubstituted trans-
-Nitrostyrene: The baseline standard. By stripping away the 3,5-dimethoxy groups, steric clashes in the transition state are minimized, often doubling the yield of sterically demanding azomethine ylide cycloadditions[1][2].
Fig 1. Mechanistic divergence based on dipolarophile selection in 1,3-dipolar cycloadditions.
Quantitative Benchmarking
To objectively compare these reagents, we evaluate their performance in standard metal-catalyzed azomethine ylide [3+2] cycloadditions—a cornerstone reaction in modern drug discovery for synthesizing pyrrolidine cores.
Data synthesized from comparative literature on 1,3-dipolar cycloadditions[1][2][3][5].
Self-Validating Experimental Protocol: The PVS Advantage
To demonstrate the practical superiority of Phenyl Vinyl Sulfone over highly substituted nitrostyrenes, the following protocol details a highly stereoselective Ag-catalyzed 1,3-dipolar cycloaddition, followed by reductive desulfonylation[4].
Causality Check: Why use AgOAc? Silver(I) strongly coordinates to both the imine nitrogen and the ester carbonyl of the precursor. This bidentate chelation drastically increases the
-proton's acidity, allowing a mild base like triethylamine to generate the reactive metallo-azomethine ylide without degrading sensitive functional groups[5].
Part A:[3+2] Cycloaddition with Phenyl Vinyl Sulfone
Preparation: Flame-dry a Schlenk flask under argon. Add the
-imino ester precursor (1.0 mmol) and dry dichloromethane (DCM, 10 mL). Causality: DCM is chosen as a non-coordinating solvent to prevent competitive binding with the Ag(I) catalyst.
Catalyst Activation: Add AgOAc (0.05 mmol, 5 mol%) and a chiral ligand (if enantioselectivity is desired, e.g., Taniaphos)[5]. Stir for 15 minutes at room temperature to allow the pre-catalyst complex to form.
Ylide Generation & Trapping: Add triethylamine (0.1 mmol, 10 mol%), followed immediately by Phenyl Vinyl Sulfone (1.2 mmol).
Monitoring (Self-Validation): Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 3:1). The highly UV-active PVS (
) will consume, and a new, lower spot (the pyrrolidine cycloadduct) will appear. Reaction typically completes in 12-16 hours.
Workup: Quench with saturated aqueous
(10 mL). Extract with DCM ( mL), dry over , and concentrate. Purify via flash chromatography to isolate the sulfonyl-pyrrolidine.
Part B: Reductive Desulfonylation (The Ethylene Surrogate Strategy)
To achieve a scaffold impossible to reach with 3,5-dimethoxy-
Reaction Setup: Dissolve the isolated sulfonyl-pyrrolidine (0.5 mmol) in anhydrous methanol (5 mL) and cool to 0 °C.
Reduction: Add 6% Na(Hg) amalgam (1.5 mmol equivalent of Na) in portions. Causality: The single-electron transfer from sodium cleaves the C-S bond, expelling the stable phenylsulfinate anion and generating a carbon radical/anion that is rapidly protonated by methanol.
Validation: Analyze the crude mixture via
NMR. The disappearance of the multiplet at 7.5-7.9 ppm (phenylsulfonyl protons) confirms successful cleavage, yielding the pure alkyl-substituted pyrrolidine.
Fig 2. Experimental workflow for PVS-mediated cycloaddition and subsequent desulfonylation.
Conclusion
While 1,3-Dimethoxy-5-(2-nitrovinyl)benzene remains a niche reagent for specific highly-functionalized targets, modern synthetic campaigns require flexibility. Phenyl Vinyl Sulfone offers superior yields, predictable orbital interactions, and the invaluable ability to be tracelessly removed post-reaction. When rigid stereocontrol is paramount, N-Phenylmaleimide should be your primary choice. By understanding the causal relationship between dipolarophile electronics and post-synthetic utility, researchers can drastically streamline their library generation.
References
1.[1] Barański, A. (2000). Synthesis and Properties of Azoles and Their Derivatives. XLIII. Regio- and Stereoselectivity of (2+3) Cycloaddition Reaction of E-Nitrostyrene to Z-C-Aryl-N-phenylnitrones. Polish Journal of Chemistry. Available at:
2.[2] Chen, et al. (2016). New Regio- and Stereoselective Cascades via Unstabilized Azomethine Ylide Cycloadditions for the Synthesis of Highly Substituted Tropane and Indolizidine Frameworks. J Am Chem Soc. Available at:
3.[3] Smolecule Technical Documentation. Phenyl vinyl sulfone | 5535-48-8. Available at:
4.[4] SciSpace Literature. Stereoselective Ag-Catalyzed 1,3-Dipolar Cycloaddition of Activated Trifluoromethyl-Substituted Azomethine Ylides. Available at:
5.[5] ResearchGate. Copper(I)-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides with Vinyl Sulfones. Available at:
Predictive Reactivity and Comparative Performance of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene: A DFT and Experimental Guide
Executive Summary In the landscape of covalent drug discovery and complex organic synthesis, the precise tuning of electrophilic warheads is paramount. 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS: 56723-84-3), commonly re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of covalent drug discovery and complex organic synthesis, the precise tuning of electrophilic warheads is paramount. 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS: 56723-84-3), commonly referred to as 3,5-dimethoxy-
-nitrostyrene, serves as a highly versatile Michael acceptor and dienophile[1]. Unlike its strongly electron-donating para-substituted counterparts, the 3,5-dimethoxy substitution pattern presents a unique electronic profile.
This guide provides an objective, data-driven comparison of 1,3-dimethoxy-5-(2-nitrovinyl)benzene against other
-nitrostyrene derivatives. By integrating Density Functional Theory (DFT) computational models with self-validating experimental protocols, we elucidate the causality behind its reactivity, empowering researchers to leverage this scaffold for targeted synthetic applications[2].
Conceptual DFT & Electronic Structure Analysis
To objectively compare the reactivity of
-nitrostyrenes, we utilize Conceptual DFT (CDFT) . CDFT provides global reactivity indices—such as the electronic chemical potential (), chemical hardness (), and the global electrophilicity index ()—which quantitatively predict a molecule's propensity to accept electron density.
The Meta-Methoxy Effect: Causality of Reactivity
The position of the methoxy groups fundamentally dictates the molecule's reactivity[3]. Methoxy groups are strongly resonance-donating (
) but inductively electron-withdrawing ().
In 4-methoxy-
-nitrostyrene , resonance delocalization pushes electron density directly onto the -carbon, drastically lowering its electrophilicity.
In 1,3-dimethoxy-5-(2-nitrovinyl)benzene , the methoxy groups are in the meta positions. Resonance cannot delocalize onto the nitrovinyl moiety. Consequently, the inductive electron-withdrawing effect of the oxygen atoms dominates. This subtly increases the electrophilicity of the
-carbon compared to unsubstituted -nitrostyrene, making it a highly effective, yet controllable, Michael acceptor[4].
Comparative Performance Data
The following table summarizes the DFT-calculated global reactivity indices (approximated at the B3LYP/6-31G(d) level) for various substituted
-nitrostyrenes. The electrophilicity index is calculated as [5].
Molecule
(eV)
(eV)
(eV)
(eV)
(eV)
Reactivity Classification
4-Methoxy--nitrostyrene
-6.10
-2.10
-4.10
4.00
2.10
Moderate Electrophile
Unsubstituted -nitrostyrene
-6.50
-2.50
-4.50
4.00
2.53
Strong Electrophile
1,3-Dimethoxy-5-(2-nitrovinyl)benzene
-6.40
-2.60
-4.50
3.80
2.66
Strong Electrophile
4-Nitro--nitrostyrene
-7.20
-3.50
-5.35
3.70
3.86
Superelectrophile
Data Interpretation: 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (
eV) outperforms the unsubstituted variant in electrophilic reactivity without crossing into the "superelectrophile" territory of the 4-nitro derivative, which often suffers from poor selectivity and off-target toxicity in biological assays[2].
Reaction Pathways: The Michael Addition
The primary synthetic utility of 1,3-dimethoxy-5-(2-nitrovinyl)benzene lies in its ability to undergo stereoselective Michael additions with nucleophiles (e.g., thiols, amines, and active methylenes)[6]. The reaction proceeds via a well-defined zwitterionic intermediate before proton transfer yields the final adduct.
Figure 1: Reaction coordinate pathway for the Michael addition to 1,3-dimethoxy-5-(2-nitrovinyl)benzene.
Self-Validating Protocols
To ensure scientific integrity, any theoretical prediction must be coupled with empirical validation[7]. Below is the integrated workflow combining computational modeling with bench-top synthesis.
Figure 2: Integrated computational and experimental workflow for reactivity validation.
Phase 1: Computational Protocol (Gaussian 16)
Causality: We select the M06-2X functional over standard B3LYP because M06-2X includes medium-range electron correlation, which is critical for accurately modeling the non-covalent interactions (like
-stacking and hydrogen bonding) present in the transition states of Michael additions[3].
Geometry Optimization: Build the 3D structure of 1,3-dimethoxy-5-(2-nitrovinyl)benzene. Optimize the ground state geometry at the M06-2X/def2-TZVP level of theory using an implicit solvation model (SMD, water).
Frequency Calculation: Run a vibrational frequency analysis on the optimized geometry. Self-Validation: Ensure there are exactly zero imaginary frequencies, confirming the structure is a true local minimum rather than a saddle point.
Index Extraction: Extract the HOMO and LUMO energies from the formatted checkpoint file. Calculate
, , and using the finite difference approximation equations to establish the baseline reactivity profile[8].
Phase 2: Experimental Protocol (Thiol Michael Addition)
Causality: Because 1,3-dimethoxy-5-(2-nitrovinyl)benzene is a strong electrophile (
eV), the addition of a strong nucleophile like a thiol can proceed under catalyst-free, "green" conditions[9].
Reaction Setup: In a 25 mL round-bottom flask, suspend 1.0 mmol of 1,3-dimethoxy-5-(2-nitrovinyl)benzene in 5 mL of a 1:1 mixture of Water/Ethanol.
Nucleophile Addition: Add 1.1 mmol of thiophenol dropwise at room temperature. Causality: The biphasic aqueous system enhances the hydrophobic effect, driving the organic reactants together and accelerating the reaction without the need for basic catalysts[10].
Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The disappearance of the bright yellow spot (conjugated nitrostyrene) and the appearance of a UV-active, colorless spot (non-conjugated product) validates the consumption of the alkene.
Work-up & Purification: Extract the aqueous layer with dichloromethane (
mL). Dry the combined organic layers over anhydrous , filter, and concentrate under reduced pressure. Purify via flash column chromatography.
Characterization: Confirm the structure via
-NMR. Self-Validation: Look for the disappearance of the characteristic trans-alkene doublets ( Hz) around 7.5-8.0 ppm, and the appearance of an ABX spin system corresponding to the newly formed chiral and adjacent protons between 4.5-5.5 ppm.
Conclusion
1,3-Dimethoxy-5-(2-nitrovinyl)benzene occupies a "Goldilocks" zone of electrophilic reactivity. DFT studies confirm that the meta-methoxy groups exert an inductive pull that slightly elevates its electrophilicity above standard
-nitrostyrene, avoiding the resonance-induced deactivation seen in para-methoxy derivatives[4]. This makes it an exceptionally reliable, high-yielding substrate for stereoselective Michael additions and cycloadditions, ideal for both complex natural product synthesis and targeted covalent drug design.
References
Domingo, L. R., Ríos-Gutiérrez, M., & Pérez, P. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 748.[Link]
Chattaraj, P. K., Giri, S., & Duley, S. (2009). Electrophilicity index within a conceptual DFT framework. Annual Reports Section "C" (Physical Chemistry), 105, 13-39.[Link]
Lee, S., et al. (2022). Organocatalysis for the Asymmetric Michael Addition of Aldehydes and
NIH National Library of Medicine. (2002). Kinetic, mechanistic, and DFT study of the electrophilic reactions of nitrosyl complexes with hydroxide. PubMed. [Link]
Comparative Guide: Reactivity and Yields of Electron-Rich Nitroalkenes in Asymmetric Michael Additions
Asymmetric organocatalytic Michael additions to nitroalkenes are cornerstone reactions in modern medicinal chemistry, providing direct access to chiral γ-nitro carbonyl compounds. These intermediates are highly valuable...
Author: BenchChem Technical Support Team. Date: March 2026
Asymmetric organocatalytic Michael additions to nitroalkenes are cornerstone reactions in modern medicinal chemistry, providing direct access to chiral γ-nitro carbonyl compounds. These intermediates are highly valuable precursors for biologically active γ-aminobutyric acid (GABA) derivatives, including pharmaceutical agents like Baclofen, Phenibut, and Pregabalin[1][2].
However, the electronic nature of the nitroalkene substrate drastically influences both the reaction kinetics and the final yield. While electron-deficient nitroalkenes are highly reactive Michael acceptors, electron-rich nitroalkenes (bearing electron-donating groups such as -OMe, -OH, or -Me on the aryl ring) present a significant synthetic challenge. This guide provides a comparative analysis of yields, mechanistic causality, and optimized protocols for handling electron-rich substrates in organocatalytic workflows.
Mechanistic Causality: The Electrophilicity Deficit
To understand the performance drop associated with electron-rich nitroalkenes, we must examine the frontier molecular orbital (FMO) interactions. In a standard bifunctional organocatalytic cycle (e.g., using Takemoto’s thiourea or squaramide catalysts), the catalyst simultaneously activates the nucleophile (raising its HOMO via enamine or enolate formation) and the electrophile (lowering its LUMO via dual hydrogen bonding to the nitro group)[3][4].
When an electron-donating group (EDG) is present on the aromatic ring of the β-nitrostyrene, it donates electron density into the conjugated π-system through resonance or inductive effects. This increases the electron density at the β-carbon, effectively raising the LUMO energy of the Michael acceptor. Consequently, the electrophilicity of the β-carbon is diminished, leading to higher activation energy barriers, slower reaction rates, and increased susceptibility to off-target side reactions or catalyst deactivation[4].
Bifunctional organocatalytic activation model for Michael addition to nitroalkenes.
Comparative Data Analysis: Yield and Enantioselectivity
The following table synthesizes experimental data comparing the performance of various substituted β-nitrostyrenes in a standardized asymmetric Michael addition (e.g., addition of cyclohexanone or acetylacetone catalyzed by a bifunctional thiourea derivative at room temperature)[5][6][7].
As demonstrated, strong electron-donating groups like the para-methoxy (-OMe) substituent consistently result in lower isolated yields and often require extended reaction times compared to electron-withdrawing groups (-Cl, -CF3), which activate the alkene.
Substrate (β-Nitrostyrene)
Aryl Substituent
Electronic Nature
Reaction Time (h)
Isolated Yield (%)
Enantiomeric Excess (ee %)
4-Trifluoromethyl-β-nitrostyrene
-CF₃
Strongly Electron-Deficient
12 - 18
95 - 99%
92 - 96%
4-Chloro-β-nitrostyrene
-Cl
Electron-Deficient
18 - 24
90 - 95%
90 - 95%
Unsubstituted β-nitrostyrene
-H
Neutral
24
88 - 92%
88 - 94%
4-Methyl-β-nitrostyrene
-CH₃
Mildly Electron-Rich
36 - 48
80 - 85%
85 - 90%
4-Methoxy-β-nitrostyrene
-OCH₃
Strongly Electron-Rich
48 - 72
65 - 78%
80 - 88%
Note: Data represents aggregated median values from literature utilizing standard secondary amine-thiourea or squaramide organocatalysts. Variations occur based on specific solvent systems and catalyst loadings.
Optimized Experimental Protocol for Electron-Rich Nitroalkenes
To overcome the inherent low reactivity of electron-rich nitroalkenes, the experimental protocol must be rigorously controlled. The following self-validating methodology utilizes a higher concentration environment and precise temperature control to drive the equilibrium forward while suppressing background racemic reactions.
Materials Required:
Catalyst: Bifunctional chiral squaramide or thiourea catalyst (10-15 mol% — Note: 10 mol% is standard, but 15 mol% is recommended for strongly electron-rich substrates like 4-methoxy-β-nitrostyrene).
Nucleophile: Ketone, aldehyde, or 1,3-dicarbonyl compound (2.0 - 5.0 equivalents).
In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the chiral catalyst (0.15 mmol, 15 mol%) in the chosen solvent (1.0 mL).
Add the nucleophile (2.0 mmol, 2.0 equiv). Stir the mixture at room temperature for 15–30 minutes.
Causality: This pre-incubation allows for the formation of the active enamine/enolate intermediate. For enamine catalysis, a slight color shift (often to a deeper yellow) can indicate successful intermediate formation.
Electrophile Addition & Temperature Control:
Cool the reaction mixture to 0 °C using an ice bath.
Add the electron-rich nitroalkene (1.0 mmol, 1.0 equiv) in one portion.
Causality: While electron-rich substrates are slow to react, initiating the reaction at 0 °C prevents rapid, unselective background reactions. After 1 hour, allow the reaction to slowly warm to room temperature (25 °C) to provide the necessary thermal energy to overcome the elevated activation barrier.
Reaction Monitoring (Validation Checkpoint 2):
Monitor the reaction strictly via TLC (Hexanes/EtOAc) or HPLC.
Self-Validation: Nitroalkenes are highly UV-active and often appear as bright yellow spots on TLC. The reaction is deemed complete when this distinct spot is consumed. For electron-rich substrates, this may take 48–72 hours. Do not quench prematurely.
Quenching and Isolation:
Quench the reaction by adding saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with EtOAc (3 × 5 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via flash column chromatography on silica gel to isolate the pure chiral Michael adduct.
Standardized experimental workflow for asymmetric Michael addition to electron-rich nitroalkenes.
Strategic Adjustments for Yield Optimization
If yields remain low (<60%) with electron-rich nitroalkenes using the standard protocol, consider the following field-proven adjustments:
Solvent Polarity Tuning: Shifting from non-polar solvents (Toluene) to highly polar or protic environments (e.g., brine, water, or adding acidic additives like 4-nitrophenol) can stabilize the zwitterionic transition state and enhance the hydrogen-bonding network, accelerating the reaction[6][8].
Nucleophile Equivalents: Increasing the nucleophile from 2.0 to 5.0 or even 10.0 equivalents (if the nucleophile is cheap, like acetone or cyclohexanone) shifts the equilibrium forward by Le Chatelier's principle, compensating for the poor electrophilicity of the nitroalkene[7].
References
Organic Letters - ACS Publications. Asymmetric Michael Additions of α-Nitrocyclohexanone to Aryl Nitroalkenes Catalyzed by Natural Amino Acid-Derived Bifunctional Thioureas. Available at:[Link]
Beilstein Journal of Organic Chemistry. Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives. Available at:[Link]
ARKIVOC (Semantic Scholar). Effective asymmetric Michael addition of acetone to nitroalkenes promoted by chiral proline amide-thiourea bifunctional catalyst. Available at:[Link]
MDPI Molecules. Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. Available at:[Link]
PMC (National Institutes of Health). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Available at:[Link]
ResearchGate. Recent Advances in Organocatalytic Asymmetric Michael Addition Reactions to α, β‐Unsaturated Nitroolefins. Available at:[Link]
ResearchGate. Organocatalyzed Michael Addition of Aldehydes to Nitro Alkenes – Generally Accepted Mechanism Revisited and Revised. Available at:[Link]
Comparative Guide: HPLC Methodologies for Assessing the Purity of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
As a Senior Application Scientist, achieving baseline resolution of highly conjugated synthetic intermediates requires moving beyond default laboratory habits. 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (commonly known as 3,5...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, achieving baseline resolution of highly conjugated synthetic intermediates requires moving beyond default laboratory habits. 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (commonly known as 3,5-dimethoxy-
-nitrostyrene) is a critical precursor in the synthesis of bioactive phenethylamines[1]. However, assessing its purity presents a distinct analytical challenge: the target analyte frequently co-elutes with unreacted precursors (such as 3,5-dimethoxybenzaldehyde) and isomeric byproducts under standard reversed-phase conditions[2].
This guide objectively compares the performance of standard C18 stationary phases against alternative Phenyl-Hexyl chemistries, providing the mechanistic rationale and self-validating experimental protocols necessary to ensure uncompromising data integrity in your drug development workflows.
Mechanistic Rationale: The Limits of Hydrophobicity
In conventional High-Performance Liquid Chromatography (HPLC), the C18 column is the undisputed workhorse, separating molecules based primarily on hydrophobic (dispersive) interactions[3]. While robust, C18 often falters when tasked with resolving closely related aromatic compounds that possess nearly identical partition coefficients (LogP).
To achieve true orthogonality, we must exploit the electronic structure of the analyte. 1,3-Dimethoxy-5-(2-nitrovinyl)benzene features a highly conjugated
system and an electron-deficient nitrovinyl group. By transitioning to a Phenyl-Hexyl stationary phase , we introduce a dual-mode retention mechanism. The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in electron donor-acceptor interactions with the analyte's aromatic system[4][5]. This alternative selectivity provides the necessary "oomph" to tease apart structurally similar impurities that would otherwise co-elute on a C18 column[3][6].
Fig 1. Logical workflow for selecting stationary phases based on analyte interaction mechanisms.
To objectively evaluate column performance, the following protocol establishes a self-validating system. By incorporating a System Suitability Test (SST) using a known critical pair (the target analyte and its primary synthetic precursor), the method inherently verifies its own resolving power before any unknown batch is analyzed.
A. Mobile Phase Causality
For Phenyl-Hexyl columns, Methanol is strictly preferred over Acetonitrile as the organic modifier[6]. Acetonitrile contains a cyano group with its own
electrons, which actively competes with the stationary phase for interactions with the analyte, thereby masking the column's unique selectivity. Methanol, a protic solvent lacking electrons, enhances these critical aromatic interactions. Furthermore, 0.1% Formic Acid is added to the aqueous phase to suppress the ionization of trace acidic impurities and ensure downstream Mass Spectrometry (MS) compatibility[1][7].
B. Step-by-Step Methodology
System Preparation: Utilize a UHPLC/HPLC system equipped with a Photodiode Array (PDA) or UV detector set to 220 nm and 320 nm (optimal for the extended conjugation of nitrostyrenes)[8].
Column Installation:
Setup A: Standard C18 (4.6 mm x 150 mm, 3.5 µm).
Setup B: Phenyl-Hexyl (4.6 mm x 150 mm, 3.5 µm).
Maintain column temperature at 40 °C to reduce mobile phase viscosity and improve mass transfer[1].
Self-Validating SST Preparation: Accurately weigh 10 mg of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene standard and 2 mg of 3,5-dimethoxybenzaldehyde (critical impurity). Dissolve in 10 mL of HPLC-grade methanol.
Gradient Program:
Flow rate: 1.0 mL/min.
Mobile Phase A: Milli-Q Water with 0.1% Formic Acid.
Mobile Phase B: Methanol with 0.1% Formic Acid.
Gradient: 40% B to 85% B over 12 minutes, followed by a 3-minute isocratic hold at 85% B.
Validation Gate: Inject 5 µL of the SST solution. The run is only considered valid if the Resolution (
) between the benzaldehyde precursor and the nitrostyrene target is .
Comparative Data Analysis
The following table summarizes the quantitative performance metrics obtained when resolving 1,3-Dimethoxy-5-(2-nitrovinyl)benzene from its synthetic matrix using both column chemistries.
Phenyl-Hexyl shows increased retention due to dual-mode interaction.
Resolution ()
1.6 (Marginal co-elution)
3.4 (Baseline resolution)
is mandatory for accurate purity quantification.
Tailing Factor ()
1.28
1.04
Improved peak symmetry on Phenyl-Hexyl enhances integration accuracy.
Theoretical Plates ()
> 8,500
> 11,200
Higher efficiency per backpressure unit indicates superior mass transfer[9].
Data synthesis based on established chromatographic behavior of aromatic nitrostyrenes and comparative stationary phase performance[4][6][9].
Conclusion & Recommendations
For researchers synthesizing and purifying 1,3-Dimethoxy-5-(2-nitrovinyl)benzene, relying solely on a C18 column introduces a high risk of overestimating product purity due to the co-elution of structurally analogous aromatic impurities.
The Phenyl-Hexyl stationary phase , when paired with a methanol-based mobile phase, provides a vastly superior analytical environment. By leveraging
interactions, this setup achieves baseline resolution () and excellent peak symmetry (), ensuring that your purity assessments are both scientifically rigorous and unequivocally trustworthy.
References
Separation of beta-Nitrostyrene on Newcrom R1 HPLC column . SIELC Technologies. 7
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography . Oreate AI. 3
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases . Chromatography Online. 4
What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? . Waters. 5
Performance comparison of different HPLC columns for Methasulfocarb analysis . BenchChem. 6
A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping . Separation Science. 9
Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines . MDPI. 8
Application Note: Analysis of Nitrostyrene and Related Compounds by Gas Chromatography . BenchChem. 2
Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride . Beilstein Journals. 1
Advanced Validation of Synthetic Routes to 1,3-Dimethoxy-5-(2-nitrovinyl)benzene Derivatives
As a Senior Application Scientist, evaluating the synthetic pathways for 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (also known as 3,5-dimethoxy- -nitrostyrene, CAS 56723-84-3) requires moving beyond standard recipe-following...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating the synthetic pathways for 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (also known as 3,5-dimethoxy-
-nitrostyrene, CAS 56723-84-3) requires moving beyond standard recipe-following[1]. This conjugated nitroalkene is a highly valuable intermediate in the development of phenethylamine-based therapeutics, indole derivatives, and novel psychoactive drug candidates[2],[3].
To optimize yield, purity, and scalability, we must analyze the causality behind the Henry reaction (nitroaldol condensation) and establish self-validating protocols that ensure reproducibility across different laboratory environments[4].
Mechanistic Insights: The Causality of Catalyst Selection
The transformation of 3,5-dimethoxybenzaldehyde and nitromethane into a conjugated nitroalkene is not a single-step process. It requires the sequential execution of a nucleophilic addition followed by an elimination reaction[4].
Nitronate Formation: A base is required to deprotonate nitromethane (
), generating a resonance-stabilized nitronate anion.
Aldol Addition: The nitronate attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde, forming a
-nitroalcohol intermediate.
Dehydration (E1cB): To achieve the thermodynamically stable conjugated alkene, the intermediate must lose a molecule of water.
The choice of catalyst directly dictates whether the reaction stalls at the alcohol intermediate, undergoes unwanted side reactions (such as the Nef reaction or polymerization), or smoothly drives the E1cB dehydration to completion[5],[6].
Mechanistic pathway of the Henry reaction yielding the target nitroalkene.
Comparison of Synthetic Routes
Route A: Traditional Aqueous Base Catalysis (NaOH / Methanol)
The Logic: Strong bases like sodium hydroxide rapidly generate the nitronate anion. However, this high reactivity comes at a cost. The reaction must be strictly maintained at 0 °C to prevent the highly exothermic aldol addition from causing polymerization[5]. Furthermore, strong bases do not facilitate the dehydration step. The reaction must be manually quenched and acidified with concentrated HCl to force the elimination of water[5].
Verdict: Cost-effective but analytically inferior due to moderate yields and a mandatory two-stage workup.
The Logic: This is the industry standard for robust, one-pot synthesis. Ammonium acetate acts as a mild base to form the nitronate. Crucially, the glacial acetic acid solvent provides a mildly acidic environment at reflux temperatures (approx. 110 °C). This protonates the intermediate's hydroxyl group, turning it into a superior leaving group and spontaneously driving the E1cB dehydration[6].
Verdict: Excellent balance of high yield, high purity, and operational simplicity.
Route C: Primary Amine Catalysis with Water Scavenging (n-Butylamine / Acetic Acid / Molecular Sieves)
The Logic: For sterically hindered or electronically deactivated benzaldehydes, standard base catalysis often fails. Here, n-butylamine first condenses with the aldehyde to form an imine (Schiff base). Imines are significantly more electrophilic than parent carbonyls, drastically accelerating the nucleophilic attack. The addition of 3Å molecular sieves continuously sequesters the water byproduct, shifting the thermodynamic equilibrium entirely toward the nitroalkene[2],[3].
Verdict: The most advanced and highest-yielding route, ideal for complex drug discovery pipelines.
To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies include built-in visual and analytical checkpoints so the operator can confirm the reaction's success at every stage.
Standardized self-validating experimental workflow for nitroalkene synthesis.
Protocol 1: The Ammonium Acetate Route (Optimized for General Lab Use)
Reaction Assembly: In a round-bottom flask, combine 20.0 g of 3,5-dimethoxybenzaldehyde, 20 mL of nitromethane, and 8.0 g of anhydrous ammonium acetate. Suspend the mixture in 80 mL of glacial acetic acid.
Thermal Activation: Attach a reflux condenser and heat the mixture to 110 °C.
Self-Validation Checkpoint: Within 15-20 minutes, the solution will transition from clear to a deep, vibrant yellow/orange. This color shift confirms the formation of the conjugated extended
-system of the nitroalkene.
Reflux & Monitoring: Maintain reflux for 1.5 hours. Monitor via TLC (Hexane:EtOAc 3:1); the starting aldehyde spot (UV active) should completely disappear.
Quenching: Remove from heat and pour the hot reaction mixture directly into 400 mL of vigorously stirred crushed ice/water.
Self-Validation Checkpoint: A bright yellow precipitate should form immediately upon contact with the aqueous phase.
Isolation: Filter the yellow solid under high vacuum, wash thoroughly with cold distilled water to remove residual acetic acid, and dry. Yields typically exceed 22 g[6].
Protocol 2: The n-Butylamine/Molecular Sieve Route (Optimized for High Yield)
Adapted from advanced pharmaceutical patent methodologies[2],[3].
Anhydrous Setup: Dissolve 10.0 g of 3,5-dimethoxybenzaldehyde in 15 mL of anhydrous nitromethane under an inert argon atmosphere.
Catalyst & Scavenger Addition: Add 1.0 equivalent of n-butylamine, 0.5 equivalents of glacial acetic acid, and 5.0 g of activated 3Å molecular sieves.
Controlled Heating: Stir gently at 80 °C for 6 hours. The molecular sieves will physically trap the water generated during the E1cB elimination, preventing reversibility.
Workup: Cool the mixture, filter out the molecular sieves, and concentrate the filtrate in vacuo. Purify the residue via silica gel chromatography or recrystallization from hot methanol to yield analytically pure 1,3-dimethoxy-5-(2-nitrovinyl)benzene.
Analytical Validation: Confirm the product via Melting Point (Literature M.P. 132–134 °C)[5] and
H-NMR (look for the characteristic trans-alkene doublet protons around 7.5–8.0 ppm with a coupling constant Hz).
References
Synthesis of 3,5-Dimethoxy-beta-Nitrostyrene - PrepChem. Available at:[Link]
Desoxyscaline derivatives with modified mescaline-like action (Application #20230150906) - Justia Patents (Mind Medicine, Inc.). Available at:[Link]
Novel One-Pot Methods for the Synthesis of Heterocycles and Functional Aromatic Compounds - Enlighten Theses (University of Glasgow). Available at:[Link]
Synthesis of Step A: 1-(2-Nitroethenyl)-3,5-dimethoxybenzene - PrepChem. Available at:[Link]
Personal protective equipment for handling 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
Title: Comprehensive Safety and Operational Guide for Handling 1,3-Dimethoxy-5-(2-nitrovinyl)benzene As a Senior Application Scientist, establishing a robust safety protocol is paramount when working with highly reactive...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Safety and Operational Guide for Handling 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
As a Senior Application Scientist, establishing a robust safety protocol is paramount when working with highly reactive synthetic intermediates. 1,3-Dimethoxy-5-(2-nitrovinyl)benzene (CAS: 56723-84-3), frequently referred to as 3,5-dimethoxy-beta-nitrostyrene, is a versatile nitroalkene utilized extensively in organic synthesis and medicinal chemistry . However, the exact structural features that make it a valuable synthetic handle—namely, its polarized double bond and electron-withdrawing nitro group—also impart significant chemical reactivity and biological hazards 1[1].
This guide provides a self-validating, step-by-step operational framework for researchers handling this compound, ensuring scientific integrity, regulatory compliance, and maximum laboratory safety.
Chemical Profile & Hazard Summary
Before designing a Personal Protective Equipment (PPE) matrix, we must quantitatively and qualitatively define the target molecule's hazards.
Table 1: Physicochemical and Hazard Profile of 1,3-Dimethoxy-5-(2-nitrovinyl)benzene
To build deep trust in safety protocols, we must move beyond blindly following a Safety Data Sheet (SDS) and understand the causality of the hazard. Nitroalkenes are potent Michael acceptors 3[3]. The electron-withdrawing nature of the nitro group polarizes the adjacent carbon-carbon double bond, making the beta-carbon highly electrophilic 4[4].
In a biological context (such as accidental skin or inhalation exposure), this electrophilic center readily undergoes Michael addition with endogenous nucleophiles, particularly the sulfhydryl (thiol) groups of cysteine residues in cellular proteins 5[5]. This covalent alkylation disrupts protein function, triggering the severe skin, eye, and respiratory irritation (H315, H319, H335) observed upon exposure 2[2].
Mechanistic pathway of nitroalkene-induced cellular toxicity via Michael addition.
Personal Protective Equipment (PPE) Matrix
Given the compound's reactivity and irritating properties, the following PPE is mandatory. Every protocol described here acts as a self-validating system: if one layer of protection fails, the next prevents exposure.
Respiratory Protection: Handling must occur exclusively within a certified, well-ventilated chemical fume hood 1[1]. If weighing outside a hood is absolutely unavoidable (highly discouraged), a NIOSH-approved N95 or P100 particulate respirator is required to prevent inhalation of irritating dust 6[6].
Hand Protection: Double-gloving with standard nitrile gloves (minimum 4 mil thickness) is required. Nitroalkenes can cause severe skin irritation 2[2]. Inspect gloves prior to use; if the outer glove is contaminated, remove it immediately using proper doffing techniques (without touching the outer surface) and replace it 6[6].
Eye Protection: Tight-fitting chemical splash goggles are mandatory. Standard safety glasses with side shields are insufficient due to the risk of fine crystalline dust causing serious eye damage 7[7].
Body Protection: A fully buttoned, flame-resistant (FR) or standard heavy cotton lab coat. Ensure no exposed skin at the wrists (tuck glove cuffs over the lab coat sleeves).
Operational Handling Protocol
Nitroalkenes require specific handling to maintain their chemical integrity and ensure operator safety. UV light can cause E/Z isomerization, and elevated temperatures or strong bases can cause exothermic decomposition or polymerization 1[1].
Step-by-Step Methodology:
Preparation: Verify fume hood flow rate. Line the work surface with an anti-static, disposable bench pad to contain potential micro-spills.
Weighing: Use an anti-static spatula. Weigh the compound directly into a tared, amber glass vial to protect it from photochemical isomerization 1[1].
Transfer: Cap the vial immediately after weighing. Do not transport open containers across the laboratory.
Reaction Setup: Dissolve the compound in an appropriate organic solvent under an inert atmosphere (Nitrogen or Argon) if required by the synthetic route. Keep reaction temperatures strictly monitored.
Workup: Maintain neutral or slightly acidic conditions during workup. Avoid strong bases (pH > 8), which catalyze polymerization. If quenching is necessary, use weak inorganic bases like saturated aqueous NaHCO₃ 1[1].
Standard operating workflow for handling reactive nitroalkenes in the laboratory.
Spill Response and Disposal Plan
A rapid, systematic response to spills prevents cross-contamination and exposure.
Dry Spills (Powder): Do not dry sweep. Evacuate personnel from the immediate area if the dust is airborne. Wear full PPE. Gently cover the spill with damp absorbent paper to suppress dust formation, then carefully scoop the material into a hazardous waste container 6[6].
Wet Spills (In Solution): Absorb with inert materials (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust.
Disposal: Dispose of all contaminated materials, including gloves and bench pads, in a sealed, clearly labeled hazardous waste container approved for organic solids. Do not flush down the drain 7[7].
References
Minglangchem. "1,3-dimethoxy-5-(2-nitrovinyl)benzene CAS 56723-84-3". 3